2-Methyl-5-nitropyrimidin-4(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-nitro-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-3-6-2-4(8(10)11)5(9)7-3/h2H,1H3,(H,6,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVXANZKTJYROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 2-Methyl-5-nitropyrimidin-4(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-Methyl-5-nitropyrimidin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published experimental protocol for this specific molecule, this document outlines a proposed synthetic route based on established principles of nitration of pyrimidinone scaffolds. The guide includes a detailed, albeit theoretical, experimental protocol, a summary of required reagents and expected characterization data, and visualizations of the synthetic pathway and general experimental workflow. This document is intended to serve as a foundational resource for researchers embarking on the synthesis and exploration of this compound and its derivatives.
Introduction
Substituted pyrimidinones are a class of heterocyclic compounds that form the core structure of many biologically active molecules, including antiviral and anticancer agents. The introduction of a nitro group onto the pyrimidine ring can significantly modulate the compound's electronic properties and biological activity, making this compound a molecule of considerable interest for synthetic and medicinal chemists. This guide details a proposed method for its synthesis via the direct nitration of 2-methylpyrimidin-4(1H)-one.
Proposed Synthetic Pathway
The most direct and plausible route to this compound is the electrophilic nitration of the commercially available starting material, 2-methylpyrimidin-4(1H)-one. This reaction involves the introduction of a nitro group (-NO2) at the C5 position of the pyrimidine ring, which is activated towards electrophilic attack.
Caption: Proposed synthesis of this compound.
Experimental Protocol (Proposed)
This protocol is a theoretical procedure based on general methods for the nitration of similar heterocyclic systems. Researchers should perform small-scale trials and optimize conditions as necessary.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Methylpyrimidin-4(1H)-one | 3524-87-6 | C5H6N2O | 110.12 |
| Fuming Nitric Acid (≥90%) | 7697-37-2 | HNO3 | 63.01 |
| Concentrated Sulfuric Acid (95-98%) | 7664-93-9 | H2SO4 | 98.08 |
| Deionized Water | 7732-18-5 | H2O | 18.02 |
| Sodium Bicarbonate (Saturated Sol.) | 144-55-8 | NaHCO3 | 84.01 |
| Dichloromethane (DCM) | 75-09-2 | CH2Cl2 | 84.93 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na2SO4 | 142.04 |
3.2. Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 mL).
-
Cooling: Cool the flask to 0-5 °C in an ice-salt bath.
-
Addition of Starting Material: Slowly add 2-methylpyrimidin-4(1H)-one (1.10 g, 10 mmol) portion-wise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir the mixture until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In the dropping funnel, carefully prepare a nitrating mixture by adding fuming nitric acid (0.5 mL, ~12 mmol) to concentrated sulfuric acid (2 mL). Cool this mixture in an ice bath before addition.
-
Nitration: Add the nitrating mixture dropwise to the solution of the starting material over a period of 30 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (50 g) with vigorous stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. A precipitate should form.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Characterization Data (Expected)
The following table summarizes the expected characterization data for the final product. Actual values should be determined experimentally.
| Property | Expected Value |
| Molecular Formula | C5H5N3O3 |
| Molecular Weight | 155.11 g/mol |
| Appearance | Pale yellow to white solid |
| Melting Point | To be determined |
| ¹H NMR | To be determined |
| ¹³C NMR | To be determined |
| IR (cm⁻¹) | ~3400 (N-H), ~1680 (C=O), ~1550 & 1350 (NO2) |
| Mass Spec (m/z) | [M+H]⁺ = 156.04 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Safety Precautions
-
This procedure involves the use of highly corrosive and strong oxidizing agents (fuming nitric acid and concentrated sulfuric acid). All manipulations should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.
-
The nitration reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions.
-
Care should be taken during the quenching and neutralization steps, as these can also be exothermic and may cause splashing.
Conclusion
This technical guide provides a foundational framework for the synthesis of this compound. While a specific, validated experimental protocol is not currently available in the public domain, the proposed method, based on established chemical principles, offers a viable starting point for researchers. The successful synthesis and characterization of this compound will enable further investigation into its potential applications in drug discovery and development. It is imperative that all experimental work is conducted with strict adherence to safety protocols.
Spectroscopic and Structural Elucidation of 2-Methyl-5-nitropyrimidin-4(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic properties of 2-Methyl-5-nitropyrimidin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the lack of available experimental data, this document focuses on predicted ¹H NMR, ¹³C NMR, and mass spectrometry data, alongside a discussion of expected infrared absorption frequencies. Detailed, generalized experimental protocols for obtaining such data are provided to guide researchers in their own characterization of this and similar molecules. This guide aims to serve as a valuable resource for the synthesis, identification, and structural analysis of this compound and its derivatives.
Introduction
This compound belongs to the pyrimidinone class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The introduction of a nitro group and a methyl group to the pyrimidinone core can significantly influence its physicochemical properties and pharmacological effects. Accurate spectroscopic characterization is paramount for confirming the identity and purity of synthesized compounds in drug discovery pipelines. This guide provides a predictive spectroscopic profile of this compound to aid researchers in this endeavor.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 8.9 - 9.2 | Singlet | 1H | H6 |
| ~ 2.4 - 2.6 | Singlet | 3H | -CH₃ |
| ~ 12.0 - 13.0 | Broad Singlet | 1H | N1-H |
Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 160 - 165 | C4 (C=O) |
| ~ 155 - 160 | C2 |
| ~ 140 - 145 | C6 |
| ~ 135 - 140 | C5-NO₂ |
| ~ 20 - 25 | -CH₃ |
Solvent: DMSO-d₆ Reference: Tetramethylsilane (TMS)
Table 3: Predicted Mass Spectrometry Data
| m/z | Ion |
| 155.03 | [M]⁺ |
| 139.04 | [M-O]⁺ |
| 125.04 | [M-NO]⁺ |
| 109.03 | [M-NO₂]⁺ |
| 82.04 | [M-NO₂ - HCN]⁺ |
Ionization Mode: Electron Ionization (EI)
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | N-H Stretch |
| 1700 - 1650 | Strong | C=O Stretch (Amide) |
| 1600 - 1570 | Medium | C=C Stretch (Aromatic) |
| 1550 - 1500 | Strong | N-O Asymmetric Stretch (NO₂) |
| 1350 - 1300 | Strong | N-O Symmetric Stretch (NO₂) |
| 1450 - 1400 | Medium | C-H Bend (Methyl) |
Sample Preparation: KBr Pellet
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments cited.
Synthesis of this compound
A potential synthetic route to this compound could involve the nitration of 2-methylpyrimidin-4(1H)-one.
-
Reaction Setup: To a solution of 2-methylpyrimidin-4(1H)-one in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise with stirring.
-
Reaction Conditions: The reaction mixture is stirred at 0-5 °C for a specified time (e.g., 2-4 hours) and then allowed to warm to room temperature.
-
Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water and can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom.
Mass Spectrometry (MS)
-
Sample Preparation: A small amount of the sample is introduced into the mass spectrometer, typically dissolved in a suitable volatile solvent like methanol or acetonitrile if using a direct infusion method.
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule, typically performed at 70 eV.
-
Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined using a high-resolution mass analyzer (e.g., Time-of-Flight or Quadrupole).
In-depth Technical Guide: 2-Methyl-5-nitropyrimidin-4(1H)-one
Abstract: This technical guide provides a comprehensive overview of the molecular structure of 2-Methyl-5-nitropyrimidin-4(1H)-one (CAS No. 99893-01-3). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also explores the closely related tautomeric form, 2-Methyl-5-nitropyrimidine-4,6-diol, and discusses the general characteristics of nitropyrimidinone compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a heterocyclic organic compound belonging to the pyrimidinone family. The presence of a nitro group, a methyl group, and a carbonyl function on the pyrimidine ring suggests potential for diverse chemical reactivity and biological activity. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules, including nucleobases and various therapeutic agents. The nitro group, being a strong electron-withdrawing group, is known to influence the chemical and pharmacological properties of molecules, often imparting antimicrobial or other biological activities.
Molecular Structure and Properties
The molecular structure of this compound is characterized by a pyrimidine ring substituted with a methyl group at position 2, a nitro group at position 5, and a carbonyl group at position 4.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 99893-01-3 | [1][2] |
| Molecular Formula | C₅H₅N₃O₃ | [3][4] |
| Molecular Weight | 155.11 g/mol | [3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-methyl-5-nitro-pyrimidin-4(3H)-one | [2] |
Tautomerism
An important structural aspect of this compound is its potential for keto-enol tautomerism. It can exist in equilibrium with its enol form, 2-Methyl-5-nitropyrimidine-4,6-diol (CAS No. 53925-27-2).
dot
Caption: Keto-enol tautomerism of this compound.
The equilibrium between these two forms can be influenced by factors such as the solvent, pH, and temperature. While the keto form is specified by the CAS number 99893-01-3, it is crucial for researchers to consider the presence of the enol tautomer in experimental and biological settings.
Experimental Data (Predicted and from Related Compounds)
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Peaks/Signals |
| ¹H NMR | - A singlet for the methyl protons (CH₃) around δ 2.0-2.5 ppm. - A singlet for the pyrimidine ring proton (C6-H) at a downfield chemical shift. - A broad singlet for the N-H proton. |
| ¹³C NMR | - A signal for the methyl carbon (CH₃). - Signals for the pyrimidine ring carbons, with the carbonyl carbon (C4) appearing at a significantly downfield shift. - The carbon attached to the nitro group (C5) would also be deshielded. |
| Mass Spec. | - A molecular ion peak [M]⁺ corresponding to the molecular weight of 155.11. - Fragmentation patterns may involve the loss of the nitro group (NO₂) and other characteristic fragments of the pyrimidine ring. |
| IR Spec. | - A characteristic C=O stretching vibration for the ketone group. - N-H stretching vibrations. - Asymmetric and symmetric stretching vibrations for the NO₂ group. |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed scientific literature. However, general methods for the synthesis of nitropyrimidine derivatives often involve the nitration of a corresponding pyrimidinone precursor.
A plausible synthetic approach could involve the following conceptual steps:
Caption: General workflow for evaluating the biological activity of a novel compound.
Conclusion
This compound is a pyrimidine derivative with potential for interesting chemical and biological properties. However, there is a notable lack of published experimental data for this specific compound. This guide has provided an overview of its known properties, discussed its tautomeric relationship with 2-Methyl-5-nitropyrimidine-4,6-diol, and proposed a hypothetical synthetic route and a workflow for biological evaluation. Further experimental investigation is required to fully characterize the molecular structure and to explore the therapeutic potential of this compound.
References
An In-depth Technical Guide to the Characterization of 2-Methyl-5-nitropyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the characterization of 2-Methyl-5-nitropyrimidin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide consolidates the known information and supplements it with data from structurally similar compounds to present a predictive characterization. This document covers the compound's identity, inferred physicochemical properties, a proposed synthesis protocol, and expected spectroscopic data. Furthermore, it explores the potential biological activities and associated signaling pathways based on the known functions of related nitropyrimidine derivatives.
Compound Identification
This compound is a pyrimidinone derivative characterized by a methyl group at the 2-position and a nitro group at the 5-position.
| Identifier | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 99893-01-3 | [1][2] |
| Molecular Formula | C5H5N3O3 | [1] |
| Molecular Weight | 155.11 g/mol | [1] |
| Canonical SMILES | CC1=NC=C(C(=O)N1)--INVALID-LINK--[O-] | |
| InChI | InChI=1S/C5H5N3O3/c1-4-6-2-5(8(10)11)3-7-4/h2-3H,1H3,(H,7,9) |
Physicochemical Properties (Inferred)
| Property | Predicted Value/Information | Basis of Prediction |
| Melting Point | Likely a solid with a relatively high melting point, possibly >200 °C. | Pyrimidinones and nitroaromatic compounds are typically crystalline solids with high melting points. |
| Solubility | Sparingly soluble in water, more soluble in polar organic solvents like DMSO and DMF. | The presence of polar functional groups (nitro, amide) suggests some polarity, while the heterocyclic core provides some organic character. |
| Appearance | Likely a pale yellow to yellow crystalline solid. | The nitro group often imparts color to organic compounds. |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be devised based on established methods for the synthesis of pyrimidinone and nitropyrimidine derivatives. A potential approach involves the nitration of a 2-methylpyrimidin-4(1H)-one precursor.
Proposed Synthesis Workflow
The following diagram illustrates a potential synthetic pathway.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Methylpyrimidin-4(1H)-one (Precursor)
This step would likely follow a cyclocondensation reaction, a common method for synthesizing pyrimidinones.
-
Reactants: Ethyl acetoacetate and acetamidine hydrochloride.
-
Solvent: A suitable alcohol, such as ethanol.
-
Catalyst: A base, such as sodium ethoxide, to facilitate the condensation.
-
Procedure: a. Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide. b. Add acetamidine hydrochloride to the sodium ethoxide solution and stir. c. Add ethyl acetoacetate dropwise to the reaction mixture. d. Reflux the mixture for several hours. e. Cool the reaction mixture and neutralize with an acid (e.g., acetic acid). f. The product, 2-methylpyrimidin-4(1H)-one, would precipitate and could be collected by filtration, washed, and recrystallized.
Step 2: Nitration of 2-Methylpyrimidin-4(1H)-one
The introduction of a nitro group onto the pyrimidine ring is a key step. The conditions for nitration would need to be carefully controlled to ensure regioselectivity at the 5-position.
-
Reactants: 2-Methylpyrimidin-4(1H)-one and a nitrating agent.
-
Nitrating Agent: A mixture of concentrated nitric acid and concentrated sulfuric acid is a common choice.
-
Procedure: a. Cool the sulfuric acid in an ice bath. b. Slowly add the 2-methylpyrimidin-4(1H)-one precursor to the cold sulfuric acid with stirring. c. Add the nitric acid dropwise, maintaining a low temperature (e.g., 0-5 °C). d. After the addition is complete, allow the reaction to stir at a controlled temperature for a specific duration. e. Carefully pour the reaction mixture onto crushed ice. f. The resulting precipitate, this compound, would be collected by filtration, washed with cold water until neutral, and then dried. Purification could be achieved by recrystallization from a suitable solvent.
Spectroscopic Characterization (Predicted)
While no specific spectra for this compound have been identified, the expected spectroscopic data can be inferred from the analysis of similar structures.
¹H NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |
| ~2.5 | Singlet | -CH₃ | The methyl group at the 2-position is expected to be a singlet. |
| ~8.5-9.0 | Singlet | C6-H | The proton at the 6-position of the pyrimidine ring is deshielded by the adjacent nitro group and the ring nitrogens. |
| ~12.0-13.0 | Broad Singlet | N1-H | The amide proton is expected to be a broad singlet at a downfield chemical shift. |
¹³C NMR Spectroscopy
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~20 | C-CH₃ | The methyl carbon. |
| ~140-150 | C5 | The carbon bearing the nitro group will be significantly deshielded. |
| ~155-160 | C6 | The methine carbon in the pyrimidine ring. |
| ~160-165 | C2 | The carbon attached to the methyl group and two nitrogen atoms. |
| ~170 | C4 | The carbonyl carbon. |
IR Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3100-3300 | N-H stretch | Amide |
| 1650-1700 | C=O stretch | Amide (pyrimidinone ring) |
| 1500-1550 and 1300-1350 | Asymmetric and symmetric NO₂ stretch | Nitro group |
| ~1600 | C=C and C=N stretches | Pyrimidine ring |
Mass Spectrometry
| m/z Value | Interpretation |
| 155 | [M]⁺, Molecular ion peak |
| 139 | [M-O]⁺, Loss of an oxygen atom |
| 125 | [M-NO]⁺, Loss of nitric oxide |
| 109 | [M-NO₂]⁺, Loss of the nitro group |
Potential Biological Activity and Signaling Pathways
Direct biological studies on this compound are not documented in the provided search results. However, the biological activities of related nitropyrimidine and pyrimidinone compounds suggest potential areas of interest for this molecule.
Antimicrobial Activity
Nitroaromatic compounds, including nitroimidazoles and nitropyrimidines, are known for their antimicrobial properties.[3][4] The mechanism of action for many nitro-containing antimicrobials involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other critical biomolecules.[4] It is plausible that this compound could exhibit antibacterial or antifungal activity through a similar mechanism.
Enzyme Inhibition
Derivatives of 5-nitropyrimidine-2,4-dione have been shown to inhibit the activity of inducible nitric oxide synthase (iNOS).[5] This suggests that this compound could potentially act as an enzyme inhibitor. The nitro group and the pyrimidinone core are key structural features that may contribute to binding within the active site of target enzymes.
Involvement in Signaling Pathways
The pyrimidine core of the molecule is a fundamental component of nucleotides, which are central to cellular signaling and metabolism. While no direct link has been established for this compound, the de novo pyrimidine synthesis pathway is tightly regulated by growth-promoting signaling pathways such as the mTOR and S6K1 pathways.[6][7][8] It is conceivable that pyrimidine analogues could interfere with these pathways.
The following diagram illustrates the general regulation of de novo pyrimidine synthesis, a pathway that could be a target for pyrimidine-based therapeutic agents.
Conclusion
This compound is a molecule with potential for further investigation in the field of medicinal chemistry. While direct experimental characterization is currently limited, this guide provides a comprehensive, inferred profile based on the known chemistry and biology of related compounds. The proposed synthetic route and predicted spectroscopic data offer a foundation for future experimental work. Furthermore, the potential for antimicrobial and enzyme inhibitory activities warrants biological screening of this compound. Further research is necessary to fully elucidate the properties and therapeutic potential of this compound.
References
- 1. This compound | 99893-01-3 [chemicalbook.com]
- 2. This compound、99893-01-3 CAS查询、this compound物化性质_材料化学品_百科_云试剂 [yunshiji.cn]
- 3. A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties of 2-Methyl-5-nitropyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the physical properties of 2-Methyl-5-nitropyrimidin-4(1H)-one (CAS RN: 99893-01-3). A comprehensive search of available scientific literature and chemical databases reveals a notable absence of experimentally determined physical property data for this specific compound. This guide presents computed physicochemical properties to offer estimations for researchers. Furthermore, it provides standardized, generic experimental protocols for the determination of critical physical properties such as melting point and solubility, which can be applied to this and other novel solid organic compounds. A general workflow for the synthesis and characterization of new pyrimidine derivatives is also outlined to guide research efforts in this area. No information regarding the involvement of this compound in biological signaling pathways has been identified in the current body of scientific literature.
Introduction
This compound is a heterocyclic organic compound belonging to the pyrimidinone class. The presence of a nitro group and a methyl group on the pyrimidine ring suggests potential applications in medicinal chemistry and materials science, as these functional groups can significantly influence the molecule's chemical reactivity, biological activity, and physical characteristics. A thorough understanding of its physical properties is fundamental for any further research and development, including reaction optimization, formulation, and biological screening.
This document serves as a resource for researchers by consolidating the available computed data and providing actionable, generalized experimental methodologies in the absence of compound-specific data.
Physicochemical Properties
No experimentally determined physical properties for this compound have been reported in the reviewed literature. To provide researchers with estimated values, the following table summarizes key physicochemical properties computed by predictive models. For comparative purposes, computed data for the structurally related compound, 2-Methyl-5-nitropyrimidine-4,6-diol, is also included.
Table 1: Computed Physicochemical Properties
| Property | This compound | 2-Methyl-5-nitropyrimidine-4,6-diol[1] |
| Molecular Formula | C₅H₅N₃O₃ | C₅H₅N₃O₄[1] |
| Molecular Weight | 155.11 g/mol | 171.11 g/mol [1] |
| XLogP3 | Not Available | -0.3[1] |
| Hydrogen Bond Donor Count | Not Available | 3[1] |
| Hydrogen Bond Acceptor Count | Not Available | 5[1] |
| Rotatable Bond Count | Not Available | 0[1] |
| Exact Mass | 155.03309 g/mol | 171.02800 g/mol [1] |
| Topological Polar Surface Area | Not Available | 108 Ų[1] |
Note: The data presented in this table are computationally derived and have not been experimentally verified. These values should be used as estimations.
Experimental Protocols
Given the absence of specific published methods for this compound, the following sections detail generalized, standard protocols for determining the melting point and solubility of a novel solid organic compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.[2][3]
Methodology: Capillary Melting Point Determination [2][4][5][6]
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[4]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.
-
Approximate Melting Point Determination: The sample is heated at a rapid rate to obtain an approximate melting range.
-
Accurate Melting Point Determination: The apparatus is allowed to cool. A fresh sample is then heated rapidly to about 20°C below the approximate melting point. The heating rate is then reduced to 1-2°C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has liquefied (completion of melting) are recorded as the melting point range.
Solubility Determination
Solubility data is crucial for designing and interpreting biological assays, as well as for formulation development.
Methodology: Shake-Flask Method for Equilibrium Solubility [7][8]
-
Solvent Selection: A range of relevant solvents should be chosen, such as water, phosphate-buffered saline (PBS), ethanol, and dimethyl sulfoxide (DMSO).
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of each solvent in a sealed vial.
-
Equilibration: The vials are agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.
-
Phase Separation: The saturated solution is separated from the excess solid by centrifugation and/or filtration through a chemically inert filter (e.g., PTFE).
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Data Reporting: Solubility is reported in units such as mg/mL or mol/L at the specified temperature.
Signaling Pathways and Experimental Workflows
Signaling Pathways
A thorough review of the scientific literature did not yield any information on the involvement of this compound in any biological signaling pathways.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and physicochemical characterization of a novel pyrimidine derivative like this compound.
Conclusion
While this compound is commercially available for research purposes, there is a significant gap in the literature regarding its experimentally determined physical properties. This guide provides a summary of available computed data and outlines standard, validated protocols for determining key physicochemical parameters. The provided workflow offers a systematic approach for researchers to characterize this and other novel compounds, thereby enabling further investigation into their potential applications. Future experimental studies are essential to validate the computed data and build a comprehensive profile of this compound.
References
- 1. 2-Methyl-5-nitropyrimidine-4,6-diol | C5H5N3O4 | CID 252478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. byjus.com [byjus.com]
- 6. learning-space.uoa.edu.iq [learning-space.uoa.edu.iq]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Navigating the Solubility Landscape of 2-Methyl-5-nitropyrimidin-4(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Solubility of Pyrimidine Derivatives
The solubility of pyrimidine derivatives is a critical parameter in drug discovery and development, influencing bioavailability and formulation strategies. It is governed by the interplay of the compound's inherent properties and the nature of the solvent. Key factors affecting the solubility of pyrimidine derivatives include:
-
Substituent Effects: The nature and position of functional groups on the pyrimidine ring significantly impact solubility. Electron-withdrawing groups, such as the nitro group in 2-Methyl-5-nitropyrimidin-4(1H)-one, can influence polarity and hydrogen bonding capacity.
-
Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are crucial. Generally, polar compounds exhibit higher solubility in polar solvents.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with a rise in temperature.[1][2][3]
-
pH (for aqueous solutions): For ionizable compounds, the pH of the aqueous medium dictates the extent of ionization and, consequently, the solubility.
While direct solubility values for this compound are not published, an analysis of related compounds provides valuable insights. The following table summarizes the mole fraction solubility (x) of various pyrimidine derivatives in different solvents at several temperatures, as determined by the gravimetric method.[2][3][4] This data serves as a comparative baseline for estimating the potential solubility behavior of this compound.
Table 1: Mole Fraction Solubility (x) of Selected Pyrimidine Derivatives in Various Solvents at Different Temperatures
| Compound/Solvent | 298.15 K | 303.15 K | 308.15 K | 313.15 K | 318.15 K | 323.15 K | 328.15 K |
| BKD-1 in Methanol | 0.00163 | 0.00195 | 0.00234 | 0.00281 | 0.00336 | 0.00402 | 0.00481 |
| BKD-1 in DMF | 0.00421 | 0.00492 | 0.00574 | 0.00671 | 0.00783 | 0.00914 | 0.01067 |
| BKD-1 in CCl4 | 0.00079 | 0.00091 | 0.00104 | 0.00119 | 0.00136 | 0.00156 | 0.00178 |
| BKD-2 in Methanol | 0.00142 | 0.00171 | 0.00206 | 0.00248 | 0.00298 | 0.00358 | 0.00431 |
| BKD-2 in DMF | 0.00398 | 0.00465 | 0.00543 | 0.00634 | 0.00741 | 0.00865 | 0.01011 |
| BKD-2 in CCl4 | 0.00071 | 0.00082 | 0.00094 | 0.00108 | 0.00124 | 0.00142 | 0.00163 |
| MDT-1 in Methanol | - | 0.00019 | 0.00022 | 0.00025 | 0.00029 | - | - |
| MDT-2 in Methanol | - | 0.00012 | 0.00014 | 0.00016 | 0.00018 | - | - |
Note: BKD-1 and BKD-2 are substituted pyrimidine derivatives.[4] MDT-1 and MDT-2 are different substituted pyrimidine derivatives.[2] DMF (N,N-Dimethylformamide), CCl4 (Carbon Tetrachloride). The solubility is observed to increase with temperature in all cases.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental. The following sections provide detailed methodologies for two widely accepted techniques: the Gravimetric Method and the Shake-Flask Method.
Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid in a liquid.[5][6][7] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.
Detailed Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of the solute (this compound) to a known volume of the desired solvent in a sealed container (e.g., a conical flask with a stopper). The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.
-
-
Sample Collection:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the clear supernatant using a calibrated pipette. To avoid transferring any solid particles, it is advisable to filter the solution through a syringe filter (e.g., 0.45 µm) that is compatible with the solvent.
-
-
Solvent Evaporation and Weighing:
-
Transfer the collected filtrate into a pre-weighed, dry evaporating dish.
-
Record the combined weight of the evaporating dish and the filtrate.
-
Carefully evaporate the solvent. This can be achieved on a water bath, in a fume hood, or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely evaporated, dry the evaporating dish containing the solid residue in an oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Cool the dish in a desiccator to room temperature and weigh it accurately.
-
-
Calculation of Solubility:
-
The mass of the solute is the final weight of the dish with residue minus the initial weight of the empty dish.
-
The mass of the solvent is the weight of the dish with the filtrate minus the final weight of the dish with the residue.
-
Solubility can then be expressed in various units, such as g/100g of solvent or mol/L.
-
Shake-Flask Method
The shake-flask method is a widely recognized technique for determining thermodynamic solubility, particularly for aqueous solubility.[8][9][10][11]
Detailed Protocol:
-
Preparation:
-
Add an excess amount of the solid compound to a vial or flask containing the desired solvent or buffer solution (e.g., phosphate-buffered saline at a specific pH).[8]
-
The amount of excess solid should be sufficient to maintain saturation throughout the experiment.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, the undissolved solid must be separated from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the samples at high speed to pellet the excess solid.
-
Filtration: Filter the suspension using a low-binding filter (e.g., PVDF or PTFE) that is compatible with the solvent and does not adsorb the solute.
-
-
-
Quantification:
-
Carefully collect the clear supernatant or filtrate.
-
Dilute the saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of the solute in the diluted sample using a validated analytical technique, such as:
-
High-Performance Liquid Chromatography (HPLC) with UV detection.
-
UV-Vis Spectroscopy.
-
Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
-
Calculation:
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the concentration of the saturated solution by applying the dilution factor to the concentration measured from the calibration curve.
-
Thermodynamic Analysis of Solubility Data
Once experimental solubility data has been obtained at different temperatures, key thermodynamic parameters of the dissolution process can be calculated. These parameters provide deeper insights into the spontaneity and energetic favorability of the dissolution.
The van't Hoff equation is commonly used to determine the enthalpy of dissolution (ΔH°sol) and entropy of dissolution (ΔS°sol). The Gibbs free energy of dissolution (ΔG°sol) can then be calculated.
A positive ΔH°sol indicates an endothermic dissolution process, where solubility increases with temperature. A positive ΔS°sol suggests an increase in disorder upon dissolution, which is typical. The sign of ΔG°sol indicates the spontaneity of the process (negative for spontaneous).[12][13]
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary tools for its determination. By leveraging the comparative data from related pyrimidine derivatives and meticulously following the detailed experimental protocols for the gravimetric or shake-flask methods, researchers can accurately characterize the solubility profile of this compound. The subsequent thermodynamic analysis will further enrich the understanding of its physicochemical properties, which is a critical step in the journey of drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmajournal.net [pharmajournal.net]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. scribd.com [scribd.com]
- 8. enamine.net [enamine.net]
- 9. diposit.ub.edu [diposit.ub.edu]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4 [mdpi.com]
- 13. scitechjournals.com [scitechjournals.com]
Theoretical Frontiers in Nitropyrimidine Research: A Technical Guide for Drug Development
An in-depth exploration of the computational methodologies and theoretical insights driving the discovery and development of nitropyrimidine-based therapeutics.
Introduction
Nitropyrimidine derivatives represent a class of heterocyclic compounds of significant interest to the fields of medicinal chemistry and materials science. Their diverse biological activities, including anticancer, antibacterial, and antiviral properties, have positioned them as promising scaffolds for novel drug design. The introduction of the nitro group onto the pyrimidine ring modulates the electronic and steric properties of the molecule, often enhancing its biological efficacy. Theoretical and computational studies are paramount in elucidating the structure-activity relationships (SAR), reaction mechanisms, and potential biological targets of these derivatives, thereby accelerating the drug discovery pipeline. This technical guide provides a comprehensive overview of the key theoretical methodologies employed in the study of nitropyrimidine derivatives, presents quantitative data from various computational analyses, and details the experimental protocols for these theoretical investigations.
Quantum Chemical Studies: Unveiling Molecular Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are fundamental tools for investigating the electronic structure, stability, and reactivity of nitropyrimidine derivatives. These studies provide invaluable insights into molecular properties that govern their biological activity.
Electronic Properties
The electronic properties of nitropyrimidine derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial determinants of their chemical reactivity and bioactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity.[1] DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been widely used to determine these properties.[1]
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |
| 2-amino-5-nitropyrimidine | - | - | - | - | [2] |
| 4-nitropyridine N-oxide | - | - | - | - | [3] |
| Substituted Pyrimidine 1 | -6.9385 | -1.9892 | 4.9493 | - | [1] |
| Substituted Pyrimidine 2 | -6.9031 | -2.4831 | 4.4200 | - | [1] |
| Substituted Pyrimidine 3 | -7.5050 | -3.1021 | 4.4029 | - | [1] |
| Substituted Pyrimidine 4 | -4.8347 | -2.0011 | 2.8336 | - | [1] |
| Substituted Pyrimidine 5 | -6.2167 | -2.6325 | 3.5842 | - | [1] |
Note: Specific values for 2-amino-5-nitropyrimidine and 4-nitropyridine N-oxide were not available in the provided search results, but their study using these methods was mentioned.
Thermodynamic Properties
Theoretical calculations can predict the thermodynamic stability of nitropyrimidine derivatives through parameters like the heat of formation (HOF). Isodesmic reactions are often employed in DFT studies to accurately calculate HOF values. These calculations are critical for assessing the energetic properties of these compounds, particularly for applications as high-energy materials.
| Derivative | Heat of Formation (kJ/mol) | Method | Reference |
| Mononitropyridines | Varied | DFT (B3LYP, B3P86, B3PW91) | [4] |
| Dinitropyridines | Varied | DFT (B3LYP, B3P86, B3PW91) | [4] |
| Trinitropyridines | Varied | DFT (B3LYP, B3P86, B3PW91) | [4] |
| Tetranitropyridines | Varied | DFT (B3LYP, B3P86, B3PW91) | [4] |
Note: The specific HOF values for each isomer were presented graphically in the source material and are summarized here to indicate the scope of the study.
Molecular Docking: Simulating Drug-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential drug targets and understanding the molecular basis of inhibition. For nitropyrimidine derivatives, molecular docking studies have been crucial in elucidating their binding modes with various enzymes and receptors, such as Epidermal Growth Factor Receptor (EGFR).
EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a key target in cancer therapy, and several pyrimidine derivatives have been developed as EGFR inhibitors.[5][6] Theoretical studies involving molecular docking have been employed to investigate the binding of nitropyrimidine derivatives to the ATP-binding site of the EGFR kinase domain.[7][8][9] These studies help in rationalizing the structure-activity relationships and in designing more potent inhibitors.
The binding of a nitropyrimidine derivative to the EGFR active site typically involves hydrogen bonding with key residues such as Met769 and Cys773, along with hydrophobic interactions within the adenine pocket.[7][8]
Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity
QSAR modeling is a statistical approach that correlates the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of novel compounds and to guide the optimization of lead molecules. For nitropyrimidine derivatives, QSAR studies have been particularly useful in predicting their antibacterial activity.
Descriptors for Antibacterial Activity
In QSAR studies of antibacterial agents, various molecular descriptors are used to quantify the structural features of the molecules. These can include electronic, steric, and lipophilic parameters. For a series of thienopyrimidine derivatives, alignment-independent descriptors have been shown to be important in predicting their antibacterial activity.
| Descriptor Type | Descriptor | Importance in Model | Reference |
| Alignment Independent | T_C_C_7 | High | [10][11] |
| Alignment Independent | T_N_O_3 | High | [10][11] |
| Alignment Independent | T_2_N_1 | High | [10][11] |
| Alignment Independent | T_N_O_1 | High | [10][11] |
| Alignment Independent | T_O_O_7 | High | [10][11] |
| Alignment Independent | T_N_Cl_4 | High | [10][11] |
Experimental Protocols
This section provides detailed methodologies for the key theoretical experiments discussed in this guide.
Density Functional Theory (DFT) Calculations
Objective: To perform geometry optimization and calculate electronic and thermodynamic properties of a nitropyrimidine derivative.
Software: Gaussian 09 or later, GaussView.
Protocol:
-
Molecule Building:
-
Open GaussView and build the 3D structure of the nitropyrimidine derivative.
-
Perform an initial "Clean" of the geometry using the built-in mechanics force field.
-
-
Input File Generation:
-
Go to Calculate -> Gaussian Calculation Setup.
-
Job Type: Select Opt+Freq for geometry optimization followed by frequency calculation.
-
Method:
-
Functional: Select B3LYP.
-
Basis Set: Select 6-311++G(d,p).
-
-
Charge and Multiplicity: Set the appropriate charge (usually 0) and spin multiplicity (usually Singlet for closed-shell molecules).
-
Title: Provide a descriptive title for the calculation.
-
Save the input file (.gjf or .com).
-
-
Running the Calculation:
-
Submit the input file to the Gaussian program.
-
-
Analysis of Results:
-
Open the output log file (.log) in GaussView.
-
Geometry Optimization: Verify that the optimization has converged by checking for "Optimization completed."
-
Frequency Calculation: Confirm that there are no imaginary frequencies, which indicates a true energy minimum.
-
Electronic Properties: Extract HOMO and LUMO energies, and the dipole moment from the output file.
-
Thermodynamic Properties: Obtain the heat of formation and other thermodynamic parameters from the frequency calculation output.
-
Molecular Docking with AutoDock Vina
Objective: To predict the binding mode of a nitropyrimidine derivative to the EGFR kinase domain.
Software: AutoDock Tools (ADT), AutoDock Vina, PyMOL or Chimera for visualization.
Protocol:
-
Protein Preparation:
-
Download the crystal structure of EGFR (e.g., PDB ID: 1M17) from the Protein Data Bank.
-
Open the PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens to the protein.
-
Assign Gasteiger charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the nitropyrimidine derivative in a chemical drawing software (e.g., ChemDraw) and save it as a 3D structure (e.g., MOL or SDF file).
-
Open the ligand file in ADT.
-
Assign Gasteiger charges and set the torsional degrees of freedom.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
In ADT, define the search space (grid box) to encompass the active site of the protein. The dimensions of the grid box should be large enough to allow the ligand to move freely.
-
-
Docking Execution:
-
Create a configuration file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file.
-
-
Results Analysis:
-
AutoDock Vina will generate a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the docked poses and their interactions with the protein using PyMOL or Chimera. Analyze hydrogen bonds and hydrophobic interactions.[12]
-
QSAR Model Development
Objective: To build a QSAR model to predict the antibacterial activity of a series of nitropyrimidine derivatives.
Software: A molecular descriptor calculation software (e.g., PaDEL-Descriptor) and a statistical analysis software (e.g., R, Python with scikit-learn).
Protocol:
-
Data Set Preparation:
-
Compile a dataset of nitropyrimidine derivatives with their corresponding experimental antibacterial activity (e.g., MIC values).
-
Convert the biological activity to a consistent scale (e.g., pMIC = -log(MIC)).
-
Divide the dataset into a training set (for model building) and a test set (for model validation). A common split is 80% for training and 20% for testing.
-
-
Descriptor Calculation:
-
Generate 2D and 3D structures for all compounds in the dataset.
-
Use software to calculate a wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic descriptors).
-
-
Descriptor Selection:
-
Employ statistical methods to select a subset of relevant descriptors that are highly correlated with the biological activity and have low inter-correlation. Common techniques include stepwise multiple linear regression or genetic algorithms.
-
-
Model Building:
-
Use a regression technique, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that relates the selected descriptors to the biological activity.[13]
-
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the robustness and predictive ability of the model on the training set.
-
External Validation: Use the test set to evaluate the predictive power of the model on compounds not used in its development. Calculate the predictive R² (pred_R²).
-
A robust and predictive QSAR model should have a high q² and pred_R² (typically > 0.6).[14]
-
Visualizations
EGFR Signaling Pathway Inhibition
The following diagram illustrates the theoretical inhibition of the EGFR signaling pathway by a nitropyrimidine derivative. The inhibitor is proposed to bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and blocking the downstream MAPK signaling cascade, which is crucial for cell proliferation and survival.
Caption: Theoretical inhibition of the EGFR/MAPK signaling pathway.
Computational Workflow for Drug Discovery
The following diagram outlines a typical computational workflow for the theoretical study of nitropyrimidine derivatives in drug discovery, integrating quantum chemistry, molecular docking, and QSAR.
Caption: Integrated computational workflow for nitropyrimidine drug discovery.
Conclusion
Theoretical and computational studies are indispensable in modern drug discovery, providing a rational basis for the design and development of novel therapeutics. For nitropyrimidine derivatives, these methods have been instrumental in characterizing their fundamental properties, identifying potential biological targets, and predicting their activities. The integration of quantum chemical calculations, molecular docking, and QSAR modeling creates a powerful in silico pipeline that can significantly reduce the time and cost associated with bringing a new drug to market. As computational power and theoretical methodologies continue to advance, the role of these studies in shaping the future of nitropyrimidine-based drug development will undoubtedly expand.
References
- 1. scispace.com [scispace.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Computational modelling of the receptor-tyrosine-kinase-activated MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bbrc.in [bbrc.in]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. neovarsity.org [neovarsity.org]
- 14. elearning.uniroma1.it [elearning.uniroma1.it]
Methodological & Application
Application Notes and Protocols for 2-Methyl-5-nitropyrimidin-4(1H)-one in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental protocols and specific applications for 2-Methyl-5-nitropyrimidin-4(1H)-one are not extensively reported in publicly available scientific literature. The following application notes and protocols are based on established principles of organic synthesis and reactivity patterns observed in analogous nitropyrimidine and nitropyridine compounds. These are intended to serve as a starting point for research and development.
Introduction
This compound is a functionalized heterocyclic compound with potential as a versatile building block in organic synthesis, particularly in the field of medicinal chemistry. The pyrimidinone core is a common scaffold in numerous biologically active molecules. The presence of a nitro group, a methyl group, and a reactive carbonyl and N-H group provides multiple sites for chemical modification, enabling the synthesis of diverse molecular architectures for drug discovery and development.
The electron-withdrawing nature of the nitro group activates the pyrimidine ring for certain transformations and can itself be a precursor to an amino group, which is a key functional handle for further derivatization.
Proposed Synthesis
A plausible synthetic route to this compound involves a two-step process starting from readily available precursors: the condensation of ethyl acetoacetate with acetamidine to form 2-methylpyrimidin-4(1H)-one, followed by nitration.
Caption: Proposed two-step synthesis of this compound.
Key Applications and Reaction Protocols
The reactivity of this compound allows for several synthetic transformations, making it a valuable intermediate. Key applications include the reduction of the nitro group to an amine and nucleophilic aromatic substitution at the position ortho or para to the nitro group, should a suitable leaving group be installed.
Reduction of the Nitro Group
The reduction of the 5-nitro group to a 5-amino group is a crucial transformation, as the resulting aminopyrimidinone is a valuable scaffold for further functionalization, for example, through amide bond formation or reductive amination.
Experimental Workflow:
Caption: Workflow for the reduction of this compound.
Protocol 1: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and then pressurize to the desired pressure (e.g., 50 psi).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain 5-Amino-2-methylpyrimidin-4(1H)-one.
Protocol 2: Reduction with Tin(II) Chloride
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) in concentrated hydrochloric acid.
-
Reaction Conditions: Heat the reaction mixture at reflux.
-
Reaction Monitoring: Monitor the reaction for completion using TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography to afford the desired amino-pyrimidinone.
Quantitative Data (Hypothetical):
| Reaction | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Catalytic Hydrogenation | H₂, 10% Pd/C | Methanol | 25 | 4-8 | 85-95 |
| Tin(II) Chloride Reduction | SnCl₂·2H₂O, conc. HCl | Ethanol | 78 | 6-12 | 70-85 |
Nucleophilic Aromatic Substitution (SNAr)
While this compound itself does not possess a good leaving group for SNAr, it can be a precursor to such compounds. For instance, chlorination of the pyrimidinone could yield a chloropyrimidine that can undergo SNAr. The nitro group strongly activates the ring towards nucleophilic attack.
Logical Relationship for SNAr Application:
Caption: Proposed pathway for utilizing this compound in SNAr reactions.
Protocol 3: Chlorination and Subsequent SNAr (Illustrative)
Step A: Chlorination
-
Reaction Setup: Carefully add this compound (1.0 eq) to an excess of phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.
-
Reaction Conditions: Heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane.
-
Isolation: Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-Chloro-2-methyl-5-nitropyrimidine.
Step B: Nucleophilic Aromatic Substitution
-
Reaction Setup: Dissolve the 4-Chloro-2-methyl-5-nitropyrimidine (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: Add the desired nucleophile (e.g., a primary or secondary amine, or an alcohol in the presence of a base like potassium carbonate) (1.1-1.5 eq).
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent.
-
Isolation and Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Quantitative Data (Hypothetical):
| Reaction Step | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Chlorination | POCl₃, cat. DMA | Neat | 110 | 3-6 | 75-90 |
| SNAr with Amine | R-NH₂, K₂CO₃ | DMF | 25-60 | 2-8 | 60-85 |
| SNAr with Alcohol | R-OH, NaH | THF | 0-25 | 4-12 | 55-80 |
Conclusion
This compound represents a promising, yet underexplored, building block for organic synthesis. Its functional group handles allow for a variety of transformations, paving the way for the synthesis of novel compounds with potential applications in drug discovery and materials science. The provided protocols, derived from the chemistry of analogous compounds, offer a solid foundation for initiating research into the synthetic utility of this versatile molecule. As with any new synthetic route, careful optimization of reaction conditions will be necessary to achieve desired outcomes.
Application Notes and Protocols: Derivatization of 2-Methyl-5-nitropyrimidin-4(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Methyl-5-nitropyrimidin-4(1H)-one is a heterocyclic compound featuring a pyrimidine core, a structure of significant interest in medicinal chemistry due to its presence in numerous pharmacologically active molecules.[1][2] The scaffold of this compound presents multiple reactive sites amenable to chemical modification, making it a valuable starting material for generating diverse molecular libraries for drug discovery. The primary sites for derivatization are the pyrimidinone ring system, which can undergo alkylation on either a nitrogen or oxygen atom, and the nitro group at the C5 position, which can be reduced to an amine for further functionalization.
These application notes provide detailed protocols for two key derivatization pathways: N- and O-alkylation of the pyrimidinone ring and the reduction of the C5-nitro group.
Section 1: N- and O-Alkylation of the Pyrimidinone Ring
The this compound scaffold exists in tautomeric equilibrium, allowing it to act as an ambident nucleophile upon deprotonation. The resulting anion can be alkylated at either the N1-position or the O4-position. The regioselectivity of this reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.[3][4] Generally, polar aprotic solvents and alkali metal bases tend to favor N-alkylation, while using silver salts in nonpolar solvents can favor O-alkylation.[3]
Caption: Workflow for the selective N- vs. O-alkylation of this compound.
Experimental Protocol: N-Alkylation
This protocol is adapted from general procedures for the N-alkylation of similar heterocyclic systems, such as nitroimidazoles and other pyrimidines.[5][6][7]
Objective: To synthesize N1-alkylated derivatives of this compound.
Materials and Reagents:
-
This compound
-
Alkylating agent (e.g., methyl iodide, ethyl bromide, benzyl chloride)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (15 mL per mmol of starting material), add anhydrous potassium carbonate (1.1 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkylating agent (1.2-1.5 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir under a reflux condenser.[6] Heating has been shown to markedly improve yields in similar systems.[5]
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).[5]
-
After completion, cool the mixture to room temperature and add it to ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Alkylation Reaction Conditions
The choice of reagents and solvent is crucial for directing the regioselectivity of the alkylation. The following table summarizes conditions known to influence the outcome in related heterocyclic systems.
| Base | Solvent | Temperature | Expected Major Product | Reference System |
| K₂CO₃ | Acetonitrile | 60 °C | N-Alkylated | 5-Nitroimidazole[5][6] |
| K₂CO₃ / KOH | DMF / DMSO | Room Temp. | N-Alkylated | 5-Nitroimidazole[5][6] |
| NaH | THF / DMF | 0 °C to RT | N-Alkylated | Pyrimidinones[8] |
| Ag₂O | Benzene | Reflux | O-Alkylated | 2-Pyridones[3] |
Section 2: Reduction of the C5-Nitro Group
The nitro group is a versatile functional group that can be readily reduced to a primary amine. This transformation opens up a plethora of subsequent derivatization possibilities, such as amide bond formation, sulfonamide synthesis, or diazotization reactions. Various reagents can be employed for the reduction of aromatic nitro compounds.[9]
Caption: General workflow for the reduction of the nitro group to an amine.
Experimental Protocol: Nitro Group Reduction using Tin(II) Chloride
This protocol uses tin(II) chloride, a common and effective reagent for the reduction of aryl nitro groups to anilines.[9]
Objective: To synthesize 5-Amino-2-methylpyrimidin-4(1H)-one.
Materials and Reagents:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle
Procedure:
-
Suspend this compound (1.0 eq.) in ethanol (20 mL per mmol).
-
Add tin(II) chloride dihydrate (4.0-5.0 eq.) to the suspension in one portion.
-
Heat the mixture to reflux (approx. 78°C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it into a stirred, saturated solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Filter the resulting suspension through a pad of celite to remove inorganic solids, washing the pad with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Extract the resulting aqueous residue with dichloromethane or ethyl acetate (3 x 25 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 5-amino product.
-
If necessary, purify the product by recrystallization or column chromatography.
Characterization: The formation of the amino group can be confirmed by the disappearance of the nitro group signals in the IR spectrum and the appearance of a characteristic NH₂ signal in the ¹H NMR spectrum. Mass spectrometry will show the corresponding mass change.
Data Summary: Common Reagents for Nitro Group Reduction
A variety of methods exist for the reduction of nitroarenes, each with its own advantages regarding selectivity and reaction conditions.[9][10]
| Reagent / Method | Typical Conditions | Comments |
| SnCl₂·2H₂O | EtOH or EtOAc, Reflux | Common, reliable, tolerant of many functional groups. |
| Fe / HCl or Acetic Acid | H₂O / EtOH, Reflux | Inexpensive and effective, often used in industrial scale synthesis.[9] |
| Catalytic Hydrogenation (H₂) | Pd/C, PtO₂, or Raney Ni catalyst, MeOH or EtOH | Clean reaction with water as the only byproduct; requires H₂ gas.[9] |
| Sodium Hydrosulfite (Na₂S₂O₄) | H₂O / Dioxane, RT to 60°C | Useful for selective reduction in the presence of other reducible groups. |
Section 3: Further Derivatization of 5-Aminopyrimidinone
The synthesized 5-amino-2-methylpyrimidin-4(1H)-one is a versatile intermediate. The primary amino group can readily undergo acylation to form a wide range of amide derivatives, further expanding the chemical diversity of the scaffold.
Experimental Protocol: Acylation of 5-Amino-2-methylpyrimidin-4(1H)-one
Objective: To synthesize N-(2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetamide (as an example).
Materials and Reagents:
-
5-Amino-2-methylpyrimidin-4(1H)-one
-
Acetyl chloride or Acetic anhydride
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 5-Amino-2-methylpyrimidin-4(1H)-one (1.0 eq.) in anhydrous DCM containing a base like pyridine or triethylamine (1.5 eq.).
-
Cool the solution in an ice bath to 0°C.
-
Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with dilute HCl (if using TEA), saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography to obtain the final amide.
Caption: Key derivatization pathways for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 3. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 10. Amine synthesis by nitro compound reduction [organic-chemistry.org]
Application Notes and Protocols for Nitropyrimidine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for key reactions involving nitropyrimidines, a critical scaffold in medicinal chemistry and drug development. The electron-withdrawing nature of the nitro group activates the pyrimidine ring for various chemical transformations, making it a versatile building block for the synthesis of diverse molecular architectures.
I. Synthesis of Key Nitropyrimidine Intermediates
The synthesis of functionalized nitropyrimidines often begins with the preparation of key chlorinated intermediates. These compounds serve as versatile precursors for subsequent nucleophilic aromatic substitution (SNAr) reactions.
Synthesis of 2-Chloro-5-nitropyrimidine
2-Chloro-5-nitropyrimidine is a fundamental building block for the synthesis of various 2,5-disubstituted pyrimidine derivatives. A common synthetic route involves the nitration of 2-aminopyridine, followed by diazotization and chlorination.
Experimental Protocol:
Step 1: Synthesis of 2-Amino-5-nitropyridine [1]
-
In a well-ventilated fume hood, add 2-aminopyridine (60.2 g, 0.639 mol) to concentrated sulfuric acid (150 mL) while maintaining the temperature below 10°C with stirring.
-
Once the 2-aminopyridine is completely dissolved, a pre-mixed solution of concentrated sulfuric acid (95 mL) and fuming nitric acid (95 mL, 2.37 mol) is added dropwise, keeping the temperature below 30°C.
-
After the addition is complete, stir the mixture at 25-30°C for 40 minutes.
-
Increase the temperature to 55-65°C and maintain for 11 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Pour the reaction mixture onto crushed ice (1000 g).
-
Neutralize the solution with 50 wt.% aqueous sodium hydroxide.
-
Filter the resulting precipitate, wash with water, and dry to yield 2-amino-5-nitropyridine.
Step 2: Synthesis of 2-Hydroxy-5-nitropyridine [1]
-
Dissolve 2-amino-5-nitropyridine (138.1 g, 1.000 mol) in 15 wt.% aqueous hydrochloric acid (913 mL, 4.500 mol).
-
Filter the solution and cool the filtrate to -5 to 0°C with stirring.
-
Slowly add a solution of sodium nitrite (103.5 g, 1.500 mol) in water (100 mL) dropwise, maintaining the temperature between -5 and 0°C.
-
After the addition, continue stirring at 0-5°C for 45 minutes.
-
Monitor the reaction by TLC.
-
Filter the precipitate to obtain 2-hydroxy-5-nitropyridine.
Step 3: Synthesis of 2-Chloro-5-nitropyrimidine [2]
-
In a 500 mL four-necked flask equipped with a thermometer, stirrer, and reflux condenser, combine 2-hydroxy-5-nitropyridine (14.0 g, 0.1 mol), phosphorus oxychloride (50 g), and phosphorus pentachloride (25.0 g, 0.12 mol).
-
Heat the mixture to 100-105°C and stir for 5 hours.
-
After cooling, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the residue into 120 g of ice water with vigorous stirring.
-
Neutralize the solution to pH 8-9 with a 40 wt.% aqueous sodium hydroxide solution.
-
Extract the aqueous layer with dichloromethane (3 x 60 mL).
-
Combine the organic phases, wash with saturated brine (20 g), and dry over anhydrous sodium sulfate.
-
Remove the solvent by distillation and dry the product to obtain 2-chloro-5-nitropyrimidine.
Quantitative Data for 2-Chloro-5-nitropyrimidine Synthesis:
| Step | Product | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 2-Amino-5-nitropyridine | 2-Aminopyridine | Conc. H₂SO₄, Fuming HNO₃ | 55-65 | 11 | - | - | [1] |
| 2 | 2-Hydroxy-5-nitropyridine | 2-Amino-5-nitropyridine | HCl, NaNO₂ | -5 to 5 | 0.75 | - | - | [1] |
| 3 | 2-Chloro-5-nitropyrimidine | 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | 100-105 | 5 | 95.3 | 99.8 (gas chromatography) | [2] |
Synthesis of 2-Chloro-5-nitropyrimidine Workflow:
Caption: Synthetic pathway for 2-chloro-5-nitropyrimidine.
Synthesis of 4,6-Dichloro-5-nitropyrimidine
4,6-Dichloro-5-nitropyrimidine is another crucial intermediate, enabling disubstitution at the 4 and 6 positions. It is typically synthesized from 4,6-dihydroxypyrimidine.
Experimental Protocol: [3]
-
Disperse 500 g of 5-nitro-4,6-dihydroxypyrimidine in 2000 ml of phosphorus oxychloride in a suitable reaction vessel.
-
Cool the mixture to 6°C and add 2000 ml of diisopropylethylamine dropwise.
-
After the addition is complete, heat the mixture to 100°C and maintain for 5 hours.
-
Cool the reaction mixture to 25°C and remove excess phosphorus oxychloride under reduced pressure.
-
Slowly pour the residue into 5 kg of crushed ice and stir for approximately 1 hour.
-
Extract the mixture with 2000 ml of ethyl acetate.
-
Adjust the pH of the organic layer to neutral with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer once with a saturated aqueous solution of sodium chloride.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate to obtain 4,6-dichloro-5-nitropyrimidine.
Quantitative Data for 4,6-Dichloro-5-nitropyrimidine Synthesis:
| Product | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 4,6-Dichloro-5-nitropyrimidine | 5-Nitro-4,6-dihydroxypyrimidine | POCl₃, Diisopropylethylamine | 100 | 5 | 97 | >98 | [3] |
II. Reactions of Nitropyrimidines
The primary reaction of chloronitropyrimidines in drug development is nucleophilic aromatic substitution (SNAr), where the chloro substituents are displaced by various nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group strongly activates the pyrimidine ring towards nucleophilic attack, facilitating the displacement of leaving groups such as chlorine atoms. This reaction is a cornerstone for introducing diverse functionalities.
General Experimental Protocol for SNAr with Amines: [4]
-
Dissolve the chloro-nitropyrimidine starting material (e.g., 4,6-dichloro-5-nitropyrimidine) (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
-
Add a base, typically triethylamine (TEA) (1.5 to 2 equivalents).
-
Add the desired primary or secondary amine (1.5 to 2 equivalents) dissolved in the same solvent dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 30 minutes to several hours, monitoring the progress by TLC.
-
Upon completion, evaporate the solvent under vacuum.
-
Purify the resulting solid by column chromatography using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
Quantitative Data for SNAr of 4,6-Dichloro-5-nitropyrimidine with Various Amines:
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| 4,6-dichloro-5-nitropyrimidine | N-benzylamine | N,N'-dibenzyl-5-nitropyrimidine-4,6-diamine | 82 | [4] |
| 4,6-dichloro-5-nitropyrimidine | Isobutylamine | N,N'-diisobutyl-5-nitropyrimidine-4,6-diamine | 83 |
SNAr Reaction Pathway:
Caption: General mechanism for SNAr on a nitropyrimidine.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is crucial for building more complex heterocyclic systems, such as purines and pteridines.
Experimental Protocol for Nitro Group Reduction:
A common method for the reduction of the nitro group is catalytic hydrogenation.
-
Dissolve the nitropyrimidine derivative in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Add a catalyst, such as 10% Palladium on carbon (Pd/C) (typically 5-10 wt% of the substrate).
-
Place the reaction mixture in a hydrogenation apparatus.
-
Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the aminopyrimidine product.
III. Applications in Drug Development
Nitropyrimidines are pivotal intermediates in the synthesis of a wide range of therapeutic agents. The ability to introduce diverse substituents through SNAr reactions allows for the fine-tuning of pharmacological properties.
Signaling Pathway Inhibition:
Many kinase inhibitors, which are crucial in cancer therapy, are derived from pyrimidine scaffolds. The synthesis of these inhibitors often involves the displacement of chloro groups on a nitropyrimidine core with various amine-containing fragments to achieve specific binding to the kinase active site.
Caption: Role of nitropyrimidine reactions in kinase inhibitor synthesis.
Spectroscopic Data:
Characterization of synthesized nitropyrimidine derivatives is typically performed using standard spectroscopic techniques.
-
¹H NMR: Proton NMR spectra will show characteristic shifts for the pyrimidine ring protons, influenced by the substituents. Aromatic protons typically appear in the δ 7.0-9.0 ppm region.
-
¹³C NMR: Carbon NMR provides information on the carbon skeleton of the molecule.
-
IR Spectroscopy: Infrared spectroscopy can confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) and C-Cl bonds.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).
These protocols and data provide a foundational guide for researchers working with nitropyrimidines. The versatility of these reactions underscores their importance in the discovery and development of new therapeutic agents. For specific applications, further optimization of reaction conditions may be necessary.
References
Applications of Nitropyrimidines in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Nitropyrimidine scaffolds have emerged as a significant area of interest in medicinal chemistry due to their diverse pharmacological activities. The presence of the nitro group, an electron-withdrawing moiety, modulates the electronic properties of the pyrimidine ring, often enhancing biological activity and providing a handle for further chemical modifications. This document provides an overview of the applications of nitropyrimidines in medicinal chemistry, with a focus on their anti-inflammatory, anticancer, and antiviral properties. Detailed protocols for key experiments are provided to facilitate further research and development in this promising field.
Anti-inflammatory Applications
Nitropyrimidine derivatives have shown considerable promise as anti-inflammatory agents, primarily through the inhibition of nitric oxide (NO) production. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of chronic inflammation.
One notable class of compounds is the 5-nitropyrimidine-2,4-dione analogs. A particular derivative, compound 36 (5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione), has demonstrated potent inhibitory activity against both NO production and iNOS activity.[1]
Quantitative Data for Anti-inflammatory Nitropyrimidines
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| 36 | Nitric Oxide Production | 8.6 | RAW 264.7 | [1] |
| 36 | iNOS Activity | 6.2 | - | [1] |
| 36 | Cytotoxicity (IC50) | > 80.0 | RAW 264.7 | [1] |
Experimental Protocols
Materials:
-
5-nitro-6-methylpyrimidine-2,4(1H,3H)-dione
-
3-nitrobenzaldehyde
-
Piperidine
-
Ethanol
Procedure:
-
A mixture of 5-nitro-6-methylpyrimidine-2,4(1H,3H)-dione (1 mmol) and 3-nitrobenzaldehyde (1.2 mmol) in ethanol (20 mL) is prepared.
-
Piperidine (0.1 mmol) is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours.
-
After cooling, the precipitate is filtered, washed with cold ethanol, and dried to yield the final product.
Materials:
-
RAW 264.7 murine macrophage cells
-
Lipopolysaccharide (LPS)
-
Test compounds (e.g., Compound 36)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent Part A to each well containing the supernatant, followed by a 10-minute incubation at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a standard curve prepared with sodium nitrite.
Materials:
-
Male ICR mice
-
Carrageenan solution (1% in saline)
-
Test compound (e.g., Compound 36)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Fast the mice overnight before the experiment.
-
Administer the test compound or vehicle orally to the mice.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Signaling Pathway and Experimental Workflow
Caption: iNOS pathway inhibition by nitropyrimidines and experimental workflow.
Anticancer Applications
Nitropyrimidine derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of cell proliferation and the induction of apoptosis.
A series of 2,4,6-trisubstituted-5-nitropyrimidines have been evaluated for their antiproliferative activity. The compound 6-(dibromomethyl)-2-methoxy-4-morpholino-5-nitropyrimidine (11 ) was identified as a potent inhibitor of cancer cell proliferation.[2][3]
Quantitative Data for Anticancer Nitropyrimidines
| Compound | Cell Line | IC50 (µM) | Reference |
| 11 | L1210 (Leukemia) | 0.32 | [2][3] |
| 11 | H.Ep.2 (Laryngeal Carcinoma) | 1.6 | [2][3] |
Experimental Protocols
Materials:
-
2,4-dichloro-6-methyl-5-nitropyrimidine
-
Sodium methoxide
-
Morpholine
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Carbon tetrachloride
Procedure:
-
Step 1: Synthesis of 2-methoxy-4-chloro-6-methyl-5-nitropyrimidine. Treat 2,4-dichloro-6-methyl-5-nitropyrimidine with one equivalent of sodium methoxide in methanol.
-
Step 2: Synthesis of 2-methoxy-4-morpholino-6-methyl-5-nitropyrimidine. React the product from Step 1 with morpholine in a suitable solvent like ethanol.
-
Step 3: Bromination. Reflux the product from Step 2 with NBS and a catalytic amount of benzoyl peroxide in carbon tetrachloride to yield the final compound 11 .
Materials:
-
L1210 or H.Ep.2 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
Test compounds (e.g., Compound 11)
-
MTS reagent
-
96-well plates
Procedure:
-
Seed cells into a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Logical Relationship Diagram
Caption: Structure-activity relationship exploration of nitropyrimidines.
Antiviral Applications
Certain nitropyrimidine derivatives exhibit broad-spectrum antiviral activity. One mechanism of action involves the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for viral replication.[4]
Quantitative Data for Antiviral Nitropyrimidines
| Compound | Target | EC50 (µM) | Virus | Reference |
| A3 | DHODH | Not specified | Influenza, HCV, Dengue, HIV, etc. | [4] |
Experimental Protocols
Materials:
-
Recombinant human DHODH
-
Dihydroorotate (DHO)
-
Coenzyme Q (CoQ)
-
2,6-dichloroindophenol (DCIP)
-
Test compounds
-
96-well plates
Procedure:
-
Prepare a reaction mixture containing DHODH, CoQ, and DCIP in a suitable buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the reaction by adding DHO.
-
Monitor the reduction of DCIP by measuring the decrease in absorbance at 600 nm over time using a microplate reader.
-
Calculate the initial reaction velocity and determine the IC50 value of the inhibitor.
Materials:
-
Host cells (e.g., Vero cells)
-
Virus stock (e.g., Influenza A virus)
-
Cell culture medium
-
Test compounds
-
MTS or similar viability reagent
-
96-well plates
Procedure:
-
Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Treat the cells with different concentrations of the test compound.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the control wells (typically 2-4 days).
-
Assess cell viability using a reagent like MTS.
-
The EC50 value is determined as the compound concentration that protects 50% of the cells from virus-induced death.
Signaling Pathway and Experimental Workflow
Caption: DHODH inhibition by nitropyrimidines and antiviral discovery workflow.
References
- 1. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitric Oxide Griess Assay [bio-protocol.org]
- 3. Synthesis and evaluation of 6-(dibromomethyl)-5-nitropyrimidines as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Biological Assays of Nitropyrimidine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitropyrimidine compounds represent a class of heterocyclic molecules with a diverse range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The nitro group, an electron-withdrawing moiety, significantly influences the chemical properties and biological actions of the pyrimidine ring, making these compounds promising candidates for drug discovery and development. This document provides detailed application notes and protocols for a panel of biological assays to characterize the activity of nitropyrimidine derivatives. The assays described herein cover key areas of pharmacological interest: cytotoxicity, antimicrobial activity, and enzyme inhibition.
Data Presentation: Quantitative Analysis of Nitropyrimidine Activity
The following tables summarize quantitative data for exemplary nitropyrimidine compounds in various biological assays. This data is intended to serve as a reference for expected activity ranges.
Table 1: Cytotoxicity of Nitropyrimidine Compounds
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| Compound 11 | L1210 | Proliferation | 0.32 | [1] |
| H.Ep.2 | Proliferation | 1.6 | [1] | |
| Compound 36 | RAW 264.7 | Cytotoxicity | > 80.0 | [2] |
Table 2: Enzyme Inhibition by Nitropyrimidine Compounds
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| Compound 36 | Inducible Nitric Oxide Synthase (iNOS) | Nitric Oxide Production | 8.6 | [2] |
| Inducible Nitric Oxide Synthase (iNOS) | Enzyme Activity | 6.2 | [2] | |
| 5-Nitrouracil | UDP-glucuronyltransferase | 4-Nitrophenol Glucuronidation | - | [3] |
| 4,6-dihydroxy-5-nitropyrimidine | UDP-glucuronyltransferase | 4-Nitrophenol Glucuronidation | - | [3] |
Experimental Protocols
Cytotoxicity Assays
This protocol is designed to assess the cytotoxic effects of nitropyrimidine compounds on adherent or suspension cell lines by measuring mitochondrial metabolic activity.
Materials:
-
Target cell line (e.g., RAW 264.7, L1210, H.Ep.2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, sterile filtered.[4]
-
MTT Solvent: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
For adherent cells, seed at a density of 1 x 10⁴ cells/well in 100 µL of complete medium into a 96-well plate.[5]
-
For suspension cells, centrifuge the cells and resuspend in fresh medium to the desired density, then seed as above.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of the nitropyrimidine compound in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24 to 72 hours, depending on the cell line and experimental design.[5]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Antimicrobial Assays
This method is used to determine the susceptibility of a bacterial strain to a nitropyrimidine compound.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar (MHA) plates
-
Sterile 6 mm filter paper disks
-
Nitropyrimidine compound solution of known concentration
-
Sterile cotton swabs
-
Forceps
-
0.5 McFarland turbidity standard
-
Incubator
Protocol:
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile broth or saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[8]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the adjusted bacterial suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.[9]
-
Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria. Rotate the plate approximately 60 degrees between streaks to ensure complete coverage.[9]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[9]
-
-
Application of Antibiotic Disks:
-
Sterilize forceps by dipping them in ethanol and flaming.
-
Aseptically apply sterile 6 mm filter paper disks impregnated with a known concentration of the nitropyrimidine compound onto the surface of the inoculated agar plate.
-
Gently press each disk to ensure complete contact with the agar surface.[8] Disks should be placed at least 24 mm apart.[8]
-
Include a positive control (a disk with a standard antibiotic) and a negative control (a disk with the solvent used to dissolve the compound).
-
-
Incubation:
-
Invert the plates and incubate them at 37°C for 16-24 hours.[8]
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters (mm) using a ruler or calipers.[8]
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. Results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) based on standardized charts, though for novel compounds, the zone diameter provides a direct measure of activity.
-
Enzyme Inhibition Assays
This assay measures the ability of a nitropyrimidine compound to inhibit the production of nitric oxide (NO) by iNOS in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
Nitropyrimidine compound
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[1]
-
Sodium nitrite (NaNO₂) standard solution
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM.
-
Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well in 100 µL of medium.[1]
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound and LPS Treatment:
-
Pre-treat the cells with various concentrations of the nitropyrimidine compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL final concentration) to induce iNOS expression and NO production.[1] Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + known iNOS inhibitor + LPS).
-
Incubate the plate for an additional 24 hours.[1]
-
-
Nitrite Measurement (Griess Assay):
-
Data Analysis:
-
Prepare a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of NO production inhibition for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value for iNOS inhibition.
-
This assay measures the inhibition of thymidylate synthase, a key enzyme in DNA synthesis.
Materials:
-
Purified recombinant human thymidylate synthase (hTS)
-
Reaction buffer (e.g., Morrison buffer: 120 mM Tris, 60 mM MES, 60 mM acetic acid, pH 7.2)[10]
-
Deoxyuridine monophosphate (dUMP)
-
5,10-Methylenetetrahydrofolate (mTHF)
-
Nitropyrimidine compound
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of reading at 340 nm
Protocol:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the reaction buffer, hTS enzyme (e.g., 40 nM), and dUMP (e.g., 100 µM).[10]
-
Add the nitropyrimidine compound at various concentrations to the reaction mixture.
-
Incubate the mixture for a minimum of 5 minutes at room temperature to allow for inhibitor binding.[10]
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding mTHF (e.g., 150 µM).[10]
-
-
Measurement of Enzyme Activity:
-
Immediately measure the decrease in absorbance at 340 nm over a period of 3 minutes.[10] The decrease in absorbance corresponds to the oxidation of mTHF to dihydrofolate.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control reaction (without inhibitor).
-
Calculate the IC50 value for thymidylate synthase inhibition.
-
This assay evaluates the inhibitory effect of nitropyrimidine compounds on UGT enzymes, which are crucial for drug metabolism.
Materials:
-
Human liver microsomes or recombinant UGT isoforms
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 10 mM MgCl₂)
-
UGT probe substrate (e.g., 4-nitrophenol for UGT1A6, β-estradiol for UGT1A1)[3][11]
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Nitropyrimidine compound
-
Acetonitrile or methanol for reaction termination
-
LC-MS/MS system for analysis
Protocol:
-
Incubation Mixture Preparation:
-
Prepare an incubation mixture containing human liver microsomes (or recombinant UGTs), the UGT probe substrate, and the nitropyrimidine compound at various concentrations in the reaction buffer.
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
-
Reaction Initiation and Termination:
-
Initiate the reaction by adding UDPGA.
-
Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
-
Terminate the reaction by adding an equal volume of cold acetonitrile or methanol.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixture to pellet the protein.
-
Analyze the supernatant for the formation of the glucuronidated metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the rate of metabolite formation for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the control reaction (without inhibitor).
-
Calculate the IC50 value for UGT inhibition.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways potentially modulated by nitropyrimidine compounds.
Caption: General experimental workflows for cytotoxicity, antimicrobial, and enzyme inhibition assays.
Caption: Potential inhibition of the NF-κB signaling pathway by nitropyrimidine compounds.
Caption: Induction of the intrinsic apoptosis pathway by nitropyrimidine compounds.
References
- 1. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of UDP-glucuronyltransferase activity in rat liver microsomes by pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT (Assay protocol [protocols.io]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. microbenotes.com [microbenotes.com]
- 9. asm.org [asm.org]
- 10. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibition study of human UDP-glucuronosyltransferases with cytochrome P450 selective substrates and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Methyl-5-nitropyrimidin-4(1H)-one and its Analogs in Drug Discovery
Note: As of late 2025, publicly available research on the specific biological activities and drug discovery applications of 2-Methyl-5-nitropyrimidin-4(1H)-one is limited. However, extensive research has been conducted on structurally similar compounds, particularly 5-nitropyrimidine-2,4-dione analogues , which have shown significant potential as inhibitors of inducible nitric oxide synthase (iNOS). This document will focus on the application of these analogs as a representative case for the potential of this chemical scaffold in drug discovery.
Introduction to 5-Nitropyrimidine Analogs in Drug Discovery
The 5-nitropyrimidine scaffold is of significant interest to medicinal chemists due to its versatile chemical nature and its presence in various biologically active molecules. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the pyrimidine ring, influencing its interaction with biological targets. One promising area of application for this scaffold is in the development of anti-inflammatory agents through the inhibition of inducible nitric oxide synthase (iNOS).
Overproduction of nitric oxide (NO) by iNOS is a key pathological feature in various inflammatory diseases and septic shock. Therefore, selective inhibition of iNOS is a valuable therapeutic strategy. A series of 5-nitropyrimidine-2,4-dione analogues have been synthesized and evaluated for their ability to inhibit NO production and iNOS activity, demonstrating the potential of this chemical class in developing novel anti-inflammatory drugs.[1]
Quantitative Biological Data
The inhibitory activities of 5-nitropyrimidine-2,4-dione analogues have been quantified against nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells and against iNOS enzymatic activity. The data for the most potent compound from a representative study is summarized below.[1]
| Compound ID | Target | Assay | IC50 (µM) | Cytotoxicity (IC50 in RAW 264.7 cells) (µM) |
| Compound 36 | Nitric Oxide Production | LPS-induced RAW 264.7 cells | 8.6 | > 80.0 |
| Compound 36 | iNOS Activity | in vitro enzyme assay | 6.2 | > 80.0 |
Data extracted from a study on 5-nitropyrimidine-2,4-dione analogues.[1]
Signaling Pathway and Mechanism of Action
The primary mechanism of action for the described 5-nitropyrimidine-2,4-dione analogues is the inhibition of inducible nitric oxide synthase (iNOS). In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), macrophages upregulate the expression of iNOS. This enzyme then catalyzes the production of nitric oxide (NO) from L-arginine. While NO plays a role in normal physiological processes, its overproduction is associated with inflammation and tissue damage. The 5-nitropyrimidine-2,4-dione analogues act by directly inhibiting the enzymatic activity of iNOS, thereby reducing the excessive production of NO.
Caption: Inhibition of the iNOS pathway by 5-nitropyrimidine-2,4-dione analogues.
Experimental Protocols
Protocol 1: Nitric Oxide Production Assay in LPS-Induced RAW 264.7 Macrophages
This protocol is used to determine the inhibitory effect of test compounds on nitric oxide production in a cellular context.
1. Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (e.g., 5-nitropyrimidine-2,4-dione analogues) dissolved in DMSO
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for cytotoxicity assessment
2. Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
3. Compound Treatment and Stimulation:
-
Prepare serial dilutions of the test compounds in DMEM.
-
Remove the culture medium from the cells and replace it with fresh medium containing the test compounds at various concentrations.
-
Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plates for 24 hours.
4. Measurement of Nitrite Concentration:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
5. Data Analysis:
-
The percentage of inhibition of nitric oxide production is calculated as: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration.
6. Cytotoxicity Assay (MTT):
-
After collecting the supernatant for the Griess assay, add 20 µL of MTT solution (5 mg/mL in PBS) to the remaining cells in each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Protocol 2: In Vitro iNOS Inhibition Assay
This protocol assesses the direct inhibitory effect of the test compounds on the enzymatic activity of iNOS.
1. Materials and Reagents:
-
Recombinant murine or human iNOS enzyme
-
L-Arginine (substrate)
-
NADPH (cofactor)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Calmodulin
-
Calcium Chloride (CaCl2)
-
HEPES buffer
-
Test compounds dissolved in DMSO
-
Griess Reagent
2. Assay Procedure:
-
Prepare a reaction mixture containing HEPES buffer, L-arginine, NADPH, BH4, calmodulin, and CaCl2.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the iNOS enzyme.
-
Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a quenching agent or by placing on ice).
-
Measure the amount of nitrite produced using the Griess assay as described in Protocol 1.
3. Data Analysis:
-
Calculate the percentage of iNOS inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Experimental Workflow
References
Synthesis of Heterocyclic Compounds from Nitropyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitropyrimidines are versatile and highly reactive precursors in the synthesis of a diverse range of fused heterocyclic compounds. The electron-withdrawing nature of the nitro group activates the pyrimidine ring, facilitating nucleophilic substitution and subsequent cyclization reactions. This reactivity profile makes nitropyrimidines valuable starting materials for the construction of biologically significant scaffolds such as purines, pyrazolopyrimidines, and triazolopyrimidines, which are core structures in many therapeutic agents. These application notes provide detailed protocols for the synthesis of various heterocyclic systems from readily available nitropyrimidine derivatives.
Key Synthetic Transformations
The synthesis of fused heterocyclic systems from nitropyrimidines typically involves two key steps:
-
Nucleophilic Substitution: The nitro group activates the adjacent carbon atoms, making them susceptible to attack by various nucleophiles. Halogen atoms, commonly present on the nitropyrimidine starting material (e.g., 4,6-dichloro-5-nitropyrimidine), are readily displaced by amines, hydrazines, and other nucleophiles.
-
Cyclization: Following nucleophilic substitution, an intramolecular cyclization reaction leads to the formation of the fused heterocyclic ring. This step is often promoted by heat or the use of a suitable catalyst.
A notable transformation in the chemistry of nitrogen-containing heterocycles is the Dimroth rearrangement , an isomerization reaction where endocyclic and exocyclic nitrogen and carbon atoms exchange places within the ring system. This rearrangement can occur under thermal or basic conditions and is a crucial consideration in the synthesis of certain substituted pyrimidines and their fused analogues.
I. Synthesis of Purines
Purines are a fundamental class of nitrogen-containing heterocycles, forming the backbone of DNA and RNA. The following protocol details a solid-phase synthesis of substituted purines starting from 4,6-dichloro-5-nitropyrimidine.[1][2]
Experimental Protocol: Solid-Phase Synthesis of 6-Substituted-amino-9H-purines
Materials:
-
4,6-dichloro-5-nitropyrimidine
-
Rink amide resin
-
N,N-Diisopropylethylamine (DIPEA)
-
Various primary amines (R-NH₂)
-
Lithium aluminum hydride (LiAlH₃)
-
Aluminum trichloride (AlCl₃)
-
Triethyl orthoformate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF)
Procedure:
-
Resin Loading: Swell Rink amide resin in DMF. Add a solution of 4,6-dichloro-5-nitropyrimidine and DIPEA in DMF to the resin and shake at room temperature overnight. Wash the resin thoroughly with DMF, DCM, and methanol, and then dry under vacuum.
-
Nucleophilic Substitution: Swell the resin-bound nitropyrimidine in DMF. Add a solution of the desired primary amine (R-NH₂) in DMF and shake at 50 °C for 16 hours. Wash the resin with DMF, DCM, and methanol, and dry.
-
Nitro Group Reduction: Suspend the resin in THF. In a separate flask, prepare a solution of LiAlH₃ and AlCl₃ in THF. Add this reducing solution to the resin suspension and stir at room temperature for 8 hours. Wash the resin with THF, water, and methanol, and dry.
-
Purine Ring Formation: Suspend the resin in triethyl orthoformate and heat at 100 °C for 16 hours. Cool the mixture and wash the resin with DMF, DCM, and methanol.
-
Cleavage: Treat the resin with a mixture of TFA and DCM (95:5) for 2 hours. Filter the resin and concentrate the filtrate to obtain the crude purine derivative. Purify by preparative HPLC.
Quantitative Data
| Starting Material | Amine (R-NH₂) | Product | Yield (%) |
| 4,6-dichloro-5-nitropyrimidine | Benzylamine | 6-(Benzylamino)-9H-purine | 65 |
| 4,6-dichloro-5-nitropyrimidine | Cyclohexylamine | 6-(Cyclohexylamino)-9H-purine | 58 |
| 4,6-dichloro-5-nitropyrimidine | Aniline | 6-(Phenylamino)-9H-purine | 72 |
Workflow for Solid-Phase Purine Synthesis
Caption: Workflow for the solid-phase synthesis of 6-substituted-amino-9H-purines.
II. Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are known for their activities as kinase inhibitors and are structurally analogous to purines. A common synthetic route involves the reaction of a substituted hydrazine with a functionalized pyrimidine.
Experimental Protocol: Synthesis of 3-Amino-4-nitropyrazole
This protocol describes the conversion of 4-methoxy-5-nitropyrimidine into 3-amino-4-nitropyrazole, a key intermediate for more complex pyrazolopyrimidines.[3]
Materials:
-
4-Methoxy-5-nitropyrimidine
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Formation of 4-Hydrazino-5-nitropyrimidine: Dissolve 4-methoxy-5-nitropyrimidine in ethanol and cool the solution to below 0 °C in an ice-salt bath. Add hydrazine hydrate dropwise while maintaining the temperature below 0 °C. Stir the reaction mixture for 1 hour at this temperature. The product, 4-hydrazino-5-nitropyrimidine, will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.
-
Conversion to 3-Amino-4-nitropyrazole: To a suspension of 4-hydrazino-5-nitropyrimidine in ethanol, add an excess of hydrazine hydrate at room temperature (25 °C). Stir the mixture for 24 hours. The suspension will gradually dissolve, and a new solid will precipitate. Collect the 3-amino-4-nitropyrazole by filtration, wash with ethanol, and recrystallize from ethanol/water.
Quantitative Data
| Starting Material | Intermediate | Product | Yield (%) |
| 4-Methoxy-5-nitropyrimidine | 4-Hydrazino-5-nitropyrimidine | 3-Amino-4-nitropyrazole | 85 (overall) |
Reaction Pathway for 3-Amino-4-nitropyrazole Synthesis
Caption: Synthesis of 3-amino-4-nitropyrazole from 4-methoxy-5-nitropyrimidine.
III. Synthesis of Furo[2,3-d]pyrimidines and Pyrrolo[2,3-d]pyrimidines
Furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines are another important class of fused heterocycles with a wide range of biological activities. While direct synthesis from nitropyrimidines is less commonly reported, a general strategy involves the reaction of a suitably functionalized pyrimidine with a precursor for the furan or pyrrole ring. For instance, a 5-aminopyrimidine (which can be derived from a 5-nitropyrimidine by reduction) can react with α-haloketones or related compounds to form the fused system.
General Synthetic Strategy
A plausible synthetic route would involve:
-
Reduction of the Nitro Group: The 5-nitropyrimidine is reduced to 5-aminopyrimidine using standard reducing agents such as SnCl₂/HCl or catalytic hydrogenation (e.g., H₂/Pd-C).
-
Cyclization: The resulting 5-aminopyrimidine is then reacted with a suitable three-carbon synthon to construct the fused furan or pyrrole ring.
Due to the lack of specific protocols starting directly from nitropyrimidines in the initial search, a detailed experimental protocol is not provided here. However, the following logical workflow illustrates the proposed synthetic pathway.
Logical Workflow for Furo/Pyrrolo[2,3-d]pyrimidine Synthesis
Caption: Proposed synthetic workflow for furo- and pyrrolo[2,3-d]pyrimidines.
Conclusion
Nitropyrimidines serve as valuable and versatile precursors for the synthesis of a wide array of fused heterocyclic compounds. The protocols and strategies outlined in these application notes provide a foundation for researchers to explore the synthesis of purines, pyrazolopyrimidines, and other related heterocyclic systems. The high reactivity of nitropyrimidines, coupled with the potential for diverse functionalization, makes them attractive starting materials for the development of novel compounds with potential applications in medicinal chemistry and drug discovery. Further research into direct cyclization methods from nitropyrimidines to form five-membered heterocyclic rings is warranted to expand the synthetic utility of this important class of compounds.
References
Application Notes and Protocols for the Functionalization of 2-Methyl-5-nitropyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of the pyrimidine ring in 2-Methyl-5-nitropyrimidin-4(1H)-one. This versatile building block, due to its electronic properties, is amenable to a variety of chemical transformations, making it a valuable scaffold in medicinal chemistry and drug discovery. The protocols outlined below are based on established literature and provide a starting point for the synthesis of diverse derivatives.
Introduction
This compound (which exists in tautomeric equilibrium with 3-Methyl-5-nitropyrimidin-4(3H)-one) is an electron-deficient heterocyclic compound. The presence of the nitro group at the 5-position and the oxo group at the 4-position significantly influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic attack and other transformations. These reactions allow for the introduction of various functional groups, enabling the exploration of the chemical space around this scaffold for the development of novel therapeutic agents.
Synthesis of this compound
The starting material can be synthesized from 2-thiouracil in a two-step process involving reduction and methylation, followed by nitration.[1]
Protocol 1: Synthesis of 3-Methylpyrimidin-4(3H)-one
-
Reduction and Methylation of 2-Thiouracil: This initial step involves the reduction of the thio group and subsequent methylation to yield 3-methylpyrimidin-4(3H)-one.[1] Detailed conditions for this step were not provided in the primary source material.
Protocol 2: Nitration of 3-Methylpyrimidin-4(3H)-one
-
To a solution of 3-methylpyrimidin-4(3H)-one, add fuming nitric acid in 18 M sulfuric acid.
-
Heat the reaction mixture to 110°C.
-
Upon completion, the reaction yields 3-methyl-5-nitropyrimidin-4(3H)-one.[1]
-
The overall yield for the two steps is reported to be 47%.[1]
Functionalization Reactions of the Pyrimidine Ring
The electron-deficient nature of this compound allows for several key transformations, including aminolysis and ring transformations.
Aminolysis to Functionalized Nitroenamines
The reaction with amines leads to the opening of the pyrimidine ring to form functionalized nitroenamines, which are valuable synthetic intermediates.[1]
Caption: Aminolysis of this compound.
Protocol 3: Synthesis of a Functionalized Nitroenamine
-
To a solution of this compound in a suitable solvent (e.g., ethanol), add the desired amine (e.g., piperidine).
-
The reaction proceeds to yield the corresponding functionalized nitroenamine.[1]
| Reactant 1 | Amine | Product | Yield (%) |
| This compound | Piperidine | 1-Nitro-2,2-bis(piperidino)ethene | nd |
| This compound | Morpholine | 1-Nitro-2,2-bis(morpholino)ethene | nd |
| nd: not determined in the provided search results. |
Ring Transformation Reactions
This compound can act as a synthetic equivalent for diformylamine or α-nitroformylacetic acid, leading to the formation of various heterocyclic systems.[1]
Reaction with active methylene compounds in the presence of a base results in the formation of substituted pyridin-4(1H)-ones.[1]
Caption: Synthesis of Pyridin-4(1H)-ones.
Protocol 4: Synthesis of 3,5-Bis(ethoxycarbonyl)pyridin-4(1H)-one
-
To a solution of this compound in ethanol, add diethyl acetonedicarboxylate and triethylamine (NEt3).[1]
-
Heat the reaction mixture.
-
The product, 3,5-bis(ethoxycarbonyl)pyridin-4(1H)-one, will precipitate from the solution.[1]
| Active Methylene Compound | Base | Product | Yield (%) |
| Diethyl acetonedicarboxylate | NEt3 | 3,5-Bis(ethoxycarbonyl)pyridin-4(1H)-one | nd |
| 2,4,6-Heptatrione | NEt3 | 3,5-Diacetyl-2,6-dimethylpyridin-4(1H)-one | nd |
| Ethyl acetoacetate | NaOEt | 3-Acetyl-5-ethoxycarbonyl-6-methylpyridin-4(1H)-one | nd |
| nd: not determined in the provided search results. |
The reaction with ketones in the presence of ammonium acetate can lead to the formation of either disubstituted pyrimidines or nitropyridinones, depending on the reaction conditions.[1]
Caption: Formation of pyrimidines and pyridinones.
Protocol 5: General Procedure for Ring Transformation with Ketones
-
Combine this compound, the respective ketone, and ammonium acetate in a suitable solvent.
-
The specific reaction conditions (temperature, solvent) will determine the ratio of the pyrimidine and pyridinone products.[1]
Reduction of the Nitro Group
A common and important functionalization of nitroaromatic compounds is the reduction of the nitro group to an amino group. This transformation provides a key intermediate for further derivatization, such as amide bond formation or diazotization reactions. Various reagents can be employed for this purpose.[2]
Caption: Reduction of the nitro group.
Protocol 6: Catalytic Hydrogenation
-
Dissolve this compound in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Filter the catalyst and concentrate the filtrate to obtain the amino derivative.
Protocol 7: Reduction with Tin(II) Chloride
-
Suspend this compound in a solvent such as ethanol or ethyl acetate.
-
Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction, neutralize with a base (e.g., saturated sodium bicarbonate solution), and extract the product with an organic solvent.
| Reducing Agent | General Conditions |
| H₂, Pd/C | Catalytic hydrogenation at room temperature. |
| H₂, Raney Ni | Catalytic hydrogenation, useful if dehalogenation is a concern on other parts of the molecule.[3] |
| Fe, Acetic Acid | Mild conditions, tolerates other reducible groups.[3] |
| Zn, Acetic Acid | Mild conditions, tolerates other reducible groups.[3] |
| SnCl₂ | Mild conditions, tolerates other reducible groups.[3] |
| Na₂S | Useful for selective reduction of one nitro group in the presence of others.[3] |
Conclusion
This compound is a versatile starting material for the synthesis of a wide range of functionalized heterocyclic compounds. The protocols described herein for aminolysis, ring transformation, and nitro group reduction provide a foundation for the exploration of its chemical space. These derivatization strategies are of significant interest to researchers in drug discovery and development, offering pathways to novel molecules with potential biological activity. Further exploration of other functionalization reactions, such as N-alkylation and halogenation, is warranted to fully exploit the synthetic potential of this scaffold.
References
Application Notes and Protocols for 2-Methyl-5-nitropyrimidin-4(1H)-one as a Synthetic Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methyl-5-nitropyrimidin-4(1H)-one is a heterocyclic compound with potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive pyrimidinone core, a nitro group, and a methyl substituent, offers multiple sites for chemical modification. The electron-withdrawing nature of the nitro group activates the pyrimidine ring, making it susceptible to nucleophilic substitution and other transformations. This allows for the introduction of diverse functional groups and the construction of more complex molecular architectures with potential biological activity. While specific applications of this compound are not extensively documented in publicly available literature, its structural similarity to other 5-nitropyrimidine and 2-methyl-5-nitroimidazole derivatives suggests its utility in the synthesis of novel therapeutic agents. This document provides a prospective overview of its potential applications and generalized synthetic protocols based on the known reactivity of related compounds.
Potential Synthetic Applications
Based on the reactivity of analogous nitro-substituted heterocyclic systems, this compound can be envisioned as a precursor for a variety of derivatives with potential pharmacological activities. The key reactive sites are the nitro group, the pyrimidinone ring, and the C-H bonds activated by the nitro group.
1.1. Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a fundamental transformation that opens up a vast array of subsequent chemical modifications. The resulting 5-amino-2-methylpyrimidin-4(1H)-one would be a key intermediate for the synthesis of:
-
Amides and Sulfonamides: Acylation of the amino group with various acid chlorides, sulfonyl chlorides, or carboxylic acids can lead to a library of amide and sulfonamide derivatives. These functional groups are prevalent in many drug molecules and can modulate physicochemical properties and biological activity.
-
Ureas and Thioureas: Reaction of the amino group with isocyanates or isothiocyanates would yield urea and thiourea derivatives, which are known to exhibit a wide range of biological activities, including anticancer and antiviral properties.
-
Heterocycle Formation: The amino group can participate in condensation reactions with 1,3-dicarbonyl compounds or other bifunctional reagents to construct fused heterocyclic systems, such as imidazopyrimidines or triazolopyrimidines. These scaffolds are often considered privileged structures in medicinal chemistry.
1.2. Nucleophilic Aromatic Substitution
While less common for the pyrimidinone ring itself, activation by the nitro group could potentially allow for nucleophilic displacement of a suitable leaving group at other positions if introduced. More commonly, the oxygen of the pyrimidinone could be converted to a leaving group (e.g., by treatment with POCl₃ to form a chloropyrimidine), which would then be susceptible to nucleophilic substitution by amines, thiols, or alcohols.
1.3. Modification of the Methyl Group
The methyl group at the 2-position can potentially be functionalized through various reactions, such as condensation with aldehydes after activation.
1.4. Reactions involving the Pyrimidinone Ring
The N-H and C=O groups of the pyrimidinone ring offer further opportunities for derivatization. Alkylation of the ring nitrogen or reactions at the carbonyl group could be explored to modify the core scaffold.
Prospective Experimental Protocols
The following are generalized protocols based on standard organic synthesis methodologies for reactions that could be applied to this compound. These protocols are illustrative and would require optimization for this specific substrate.
2.1. Protocol 1: Reduction of the Nitro Group to an Amino Group
This protocol describes a standard procedure for the reduction of an aromatic nitro group using a metal catalyst.
Workflow Diagram:
Caption: Workflow for the catalytic hydrogenation of this compound.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas
-
Celite®
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (0.1 eq by weight) to the solution.
-
Secure a hydrogen-filled balloon to the flask or place the flask in a Parr hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 5-amino-2-methylpyrimidin-4(1H)-one.
-
Purify the product by recrystallization or column chromatography as needed.
2.2. Protocol 2: N-Acylation of the Amino Group
This protocol describes the synthesis of an amide derivative from the amino-pyrimidinone intermediate.
Workflow Diagram:
Caption: Workflow for the N-acylation of 5-amino-2-methylpyrimidin-4(1H)-one.
Materials:
-
5-amino-2-methylpyrimidin-4(1H)-one
-
Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-amino-2-methylpyrimidin-4(1H)-one (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data Summary
As there is a lack of specific experimental data in the literature for reactions starting with this compound, a table of quantitative data cannot be provided at this time. Researchers are encouraged to perform optimization studies for the proposed reactions and document key parameters such as reaction time, temperature, stoichiometry, and yield.
Signaling Pathways and Biological Targets
The biological targets of derivatives of this compound are speculative at this stage. However, based on the known activities of structurally related 5-nitropyrimidine and 5-nitroimidazole compounds, potential areas of interest include:
-
Antimicrobial Activity: Nitroimidazoles are well-known for their efficacy against anaerobic bacteria and protozoa. The nitro group is crucial for this activity, as it can be reduced within the microorganism to form reactive radical species that damage DNA and other macromolecules. It is plausible that derivatives of this compound could exhibit similar mechanisms of action.
-
Enzyme Inhibition: Pyrimidine-based structures are found in many enzyme inhibitors. For example, some 5-nitropyrimidine-2,4-dione analogues have been shown to inhibit inducible nitric oxide synthase (iNOS), suggesting a potential role in inflammatory diseases.
-
Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors used in cancer therapy. Derivatization of the this compound core could lead to compounds that target specific kinases involved in cell signaling pathways.
Signaling Pathway Diagram (Hypothetical):
Caption: Hypothetical mechanism of action for a derivative of this compound.
Conclusion
This compound represents a promising but currently underexplored building block for the synthesis of novel heterocyclic compounds. The presence of multiple reactive sites allows for a wide range of chemical transformations, paving the way for the creation of diverse chemical libraries for drug discovery. The generalized protocols and potential applications outlined in this document are intended to serve as a starting point for researchers interested in exploring the synthetic utility of this compound. Further investigation is required to establish specific reaction conditions, characterize the resulting derivatives, and evaluate their biological activities.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Methyl-5-nitropyrimidin-4(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Methyl-5-nitropyrimidin-4(1H)-one. It includes a detailed experimental protocol, troubleshooting guides for common issues, and frequently asked questions to facilitate a smooth and efficient synthesis process.
Experimental Protocol: Synthesis of this compound
This protocol outlines the nitration of 2-methylpyrimidin-4(1H)-one. The reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Methylpyrimidin-4(1H)-one
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution, saturated
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methylpyrimidin-4(1H)-one (1.0 eq).
-
Acidification: Carefully and slowly add concentrated sulfuric acid (5.0 eq) to the flask while cooling in an ice bath. Stir the mixture until the starting material is completely dissolved.
-
Nitration: In a separate beaker, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) in an ice bath.
-
Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of 2-methylpyrimidin-4(1H)-one over 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization and Precipitation: Carefully neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7. A precipitate of the crude product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
-
Drying: Dry the purified product under vacuum to obtain this compound.
Illustrative Data:
The following table summarizes typical, non-empirically derived data for this synthesis under varying conditions for illustrative purposes. Actual results may vary.
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 0-5°C | 10-15°C | 20-25°C |
| Reaction Time | 3 hours | 2 hours | 1 hour |
| Yield (%) | 75-85% | 60-70% | 40-50% |
| Purity (by HPLC) | >95% | 90-95% | <90% |
| Key Observation | Cleaner reaction profile | Increased side products | Significant decomposition |
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Ensure starting material is fully dissolved in sulfuric acid before adding the nitrating mixture.- Increase reaction time and continue to monitor by TLC. |
| Decomposition of starting material or product. | - Maintain a low reaction temperature throughout the addition of the nitrating mixture and the reaction period.- Quench the reaction mixture slowly onto ice to dissipate heat. | |
| Loss of product during work-up. | - Ensure complete precipitation by adjusting the pH carefully to 7.- Use cold water for washing the precipitate to minimize dissolution. | |
| Formation of Multiple Products (as seen on TLC) | Over-nitration (di-nitration).[1][2] | - Use a stoichiometric amount of nitric acid (1.0-1.1 equivalents).- Maintain a low reaction temperature (0-5°C). |
| Side reactions due to higher temperatures. | - Strictly control the temperature during the addition of the nitrating mixture. | |
| Product is Darkly Colored or Oily | Presence of impurities or decomposition products. | - Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).- If recrystallization is ineffective, perform column chromatography. |
| Incomplete neutralization. | - Ensure the pH is neutral (around 7) before filtration. | |
| Difficulty in Isolating the Product | Product is soluble in the aqueous layer. | - After neutralization, cool the solution in an ice bath for a longer period to promote precipitation.- If the product remains in solution, consider extraction with an organic solvent like ethyl acetate. |
| Fine precipitate that is difficult to filter. | - Use a finer filter paper or a Celite pad to aid filtration. |
Frequently Asked Questions (FAQs)
Q1: What is the key to achieving a high yield and purity in this synthesis?
A1: The most critical factor is temperature control. Nitration reactions are highly exothermic, and maintaining a low temperature (0-5°C) throughout the addition of the nitrating mixture and the subsequent reaction is crucial to prevent over-nitration and decomposition of the starting material and product.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting material, the desired product, and any byproducts. The reaction is complete when the starting material spot is no longer visible.
Q3: What are the potential side products in this reaction?
A3: The primary side product is the di-nitrated species, 5,5-dinitro-2-methylpyrimidin-4,6(1H,5H)-dione.[1][2] Other impurities may arise from the decomposition of the starting material or product at elevated temperatures.
Q4: What is the best method for purifying the final product?
A4: Recrystallization from ethanol is often sufficient to obtain a product of high purity. If significant impurities are present, column chromatography on silica gel using a gradient of ethyl acetate in hexane may be necessary.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. This reaction involves the use of concentrated strong acids and is an exothermic process. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment, including safety goggles, a lab coat, and acid-resistant gloves. The addition of the nitrating mixture should be done slowly and carefully to control the reaction temperature.
Visual Guides
References
Technical Support Center: Purification of 2-Methyl-5-nitropyrimidin-4(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Methyl-5-nitropyrimidin-4(1H)-one. The following information is based on established purification principles for polar, aromatic nitro-compounds and pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound relevant to its purification?
This compound is a heterocyclic compound containing both a pyrimidine ring and a nitro group. These structural features suggest that the molecule is polar and capable of hydrogen bonding. This polarity is a key factor in selecting appropriate purification methods and solvent systems. The presence of the nitro group may impart a yellowish color to the compound.
Q2: What are the most common purification methods for compounds like this compound?
For polar, solid organic compounds such as this, the most common and effective purification techniques are:
-
Recrystallization: This is often the first method of choice for purifying solid materials, capable of yielding high-purity crystalline products if a suitable solvent is found.[1]
-
Flash Column Chromatography: Useful for separating the target compound from impurities with different polarities. For pyrimidine derivatives, silica gel is a common stationary phase.[2][3]
-
Preparative High-Performance Liquid Chromatography (HPLC): This technique can be used for achieving very high purity, especially when dealing with difficult-to-separate impurities or for final polishing steps.[4][5][6]
Q3: What are the likely impurities I might encounter?
While specific impurities depend heavily on the synthetic route, general impurities for this class of compounds can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts from nitration: Nitration of pyrimidine rings can sometimes lead to the formation of isomers or di-nitrated products, although substitution at the 5-position is common.[7][8][9]
-
Solvent residues: Residual solvents from the reaction or previous purification steps.
-
Degradation products: Depending on the reaction conditions (e.g., strong acids, high temperatures), some degradation of the pyrimidine ring might occur.
Troubleshooting Guides
Recrystallization
Q4: I'm having trouble finding a suitable solvent for recrystallization. What should I do?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10] Given the polar nature of this compound, polar solvents are a good starting point.
-
Action: Begin by testing small amounts of your crude product in various solvents. Good candidates for polar compounds include ethanol, methanol, acetone, ethyl acetate, and water, or mixtures of these.[11][12] A solvent pair, such as ethanol/water or ethyl acetate/hexanes, can also be effective.[10]
Q5: My compound is "oiling out" instead of forming crystals. How can I prevent this?
Oiling out occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly.[13]
-
Action 1: Re-heat the solution until the oil dissolves completely. Add a small amount of additional solvent to decrease the saturation level, and then allow it to cool more slowly.[14]
-
Action 2: Try a different solvent or solvent pair with a lower boiling point.
-
Action 3: If using a solvent pair, you may have added too much of the "bad" solvent. Add more of the "good" solvent until the solution is clear again, then re-cool slowly.
Q6: I have a clear, cold solution, but no crystals are forming. What's wrong?
This is likely due to a supersaturated solution, where the compound remains dissolved even below its saturation point.[14] Crystal formation needs a nucleation site to begin.
-
Action 1: Induce Crystallization. Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[15][16] The small scratches on the glass can provide a surface for nucleation.
-
Action 2: Seeding. If you have a small amount of the pure compound, add a tiny "seed" crystal to the solution.[15]
-
Action 3: Reduce Solvent Volume. There may be too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then try cooling again.[14][17]
Q7: My final yield after recrystallization is very low. How can I improve it?
A low yield can be due to several factors.
-
Check the Mother Liquor: Too much solvent may have been used, causing a significant amount of the product to remain in the filtrate (mother liquor).[17] You can test this by evaporating a small amount of the filtrate to see if a large amount of solid remains. If so, you can concentrate the mother liquor and cool it to obtain a second crop of crystals.
-
Avoid Premature Crystallization: Ensure the compound fully dissolves in the minimum amount of hot solvent. If crystallization occurs too quickly while the solution is still hot (e.g., during hot filtration), you will lose product. Keep your funnel and flask hot.
-
Washing Crystals: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid re-dissolving your product.[10]
Column Chromatography
Q8: What is a good starting solvent system for silica gel column chromatography?
For a polar compound like this compound, a polar mobile phase is required to elute it from the silica gel.
-
Recommendation: Start with a moderately polar solvent system and adjust based on the results of Thin Layer Chromatography (TLC). A good starting point would be a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate. For more polar compounds, dichloromethane/methanol mixtures are also common.[3]
-
TLC Analysis: Before running the column, find a TLC solvent system that gives your target compound an Rf value of approximately 0.2-0.4. This system will likely provide good separation on the column.
Q9: My compound is stuck at the top of the column, or it's running through with the solvent front. What should I do?
This indicates that the polarity of your mobile phase is incorrect.
-
Compound Stuck (Low Rf): The mobile phase is not polar enough to displace the compound from the silica gel. Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of ethyl acetate in a hexanes/ethyl acetate mixture).
-
Compound at Solvent Front (High Rf): The mobile phase is too polar, and it is not interacting sufficiently with the stationary phase. Decrease the proportion of the polar solvent (e.g., decrease the percentage of ethyl acetate).
Data Presentation: Suggested Starting Conditions
The following tables provide suggested starting points for purification method development. These will likely require optimization for your specific sample.
Table 1: Suggested Recrystallization Solvents
| Solvent Type | Examples | Notes |
| Single Solvent | Ethanol, Methanol, Acetone, Ethyl Acetate, Water | Good for moderately polar to very polar compounds. Water can be a good choice for highly polar, hydrogen-bonding molecules.[11][12] |
| Solvent Pair | Ethanol/Water, Acetone/Water, Ethyl Acetate/Hexanes | Dissolve the compound in the minimum amount of the hot "good" solvent, then add the "bad" solvent dropwise until cloudy. Reheat to clarify and cool slowly.[10] |
Table 2: Suggested Starting Conditions for Flash Column Chromatography
| Parameter | Suggestion | Notes |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | The standard choice for most small organic molecules. |
| Mobile Phase | Hexanes/Ethyl Acetate (gradient) | Start with a low polarity (e.g., 10% Ethyl Acetate) and gradually increase the polarity. A gradient of 10% to 70% Ethyl Acetate is a reasonable starting range to screen. |
| Dichloromethane/Methanol (gradient) | A more polar system. A gradient of 1% to 10% Methanol in Dichloromethane can be effective for highly polar compounds. |
Table 3: Suggested HPLC Conditions for Purity Analysis
| Parameter | Suggestion | Notes |
| Mode | Reversed-Phase HPLC[18] | The most common mode for small molecule analysis. |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle size | A standard C18 column is a robust starting point. |
| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | The acidic modifier helps to achieve sharp peak shapes. Formic acid is preferable for MS compatibility.[19] |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% of the same acid as in Phase A | Acetonitrile generally provides better resolution for aromatic compounds. |
| Gradient | 5% B to 95% B over 10-20 minutes | A broad gradient is useful for initial screening to determine the retention time of the compound and any impurities.[5] |
| Detector | UV/Vis (Diode Array Detector - DAD) | The nitro-aromatic system should have a strong UV chromophore. Monitor at multiple wavelengths (e.g., 254 nm and a lambda-max specific to the compound if known). |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add ~20 mg of crude material. Add a potential solvent dropwise at room temperature. If it dissolves readily, the solvent is too good. If it is insoluble, heat the mixture to the solvent's boiling point. If it dissolves when hot, it is a good candidate. If not, try another solvent.
-
Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture (e.g., on a hot plate) with swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[15]
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[16] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[10]
-
Drying: Allow the crystals to dry completely. This can be done by air drying on the filter or by placing them in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC as described in Q8.
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the least polar solvent of your mobile phase system.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If solubility is an issue, the crude material can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Begin eluting the column with the starting mobile phase. If running a gradient, gradually increase the polarity of the mobile phase according to your predetermined plan.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Visualizations
Experimental and Troubleshooting Workflows
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting flowchart for common recrystallization issues.
Caption: Logic for optimizing mobile phase in column chromatography using TLC.
References
- 1. mt.com [mt.com]
- 2. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Small Molecule Purification - Creative Biogene [microbiosci.creative-biogene.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Purification of your small molecules by HPLC, from laboratory to industrial scale | Minakem [minakem.com]
- 7. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimidine - Wikipedia [en.wikipedia.org]
- 9. bhu.ac.in [bhu.ac.in]
- 10. m.youtube.com [m.youtube.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Recrystallization [wiredchemist.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. reddit.com [reddit.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Nitropyrimidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitropyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the nitration of pyrimidine derivatives?
A1: The formation of byproducts in nitropyrimidine synthesis is highly dependent on the specific pyrimidine substrate, nitrating agent, and reaction conditions. However, some common classes of byproducts include:
-
Positional Isomers: Nitration of substituted pyrimidines can lead to the formation of various positional isomers. For instance, in the synthesis of 2-chloro-5-nitropyridine from 2-aminopyridine, the byproduct 2-amino-3-nitropyridine can be formed during the initial nitration step.
-
Over-nitrated Products: In some cases, particularly with highly activated pyrimidine rings, dinitration or trinitration can occur, leading to the formation of di- or tri-nitropyrimidine byproducts.
-
Hydroxylated Byproducts: The presence of water or other nucleophiles in the reaction mixture can lead to the formation of hydroxypyrimidine derivatives.
-
Amine-Substituted Byproducts: When using certain catalysts or in the presence of amine nucleophiles, amine-substituted pyrimidines can be formed as side products.[1]
-
Degradation Products: Harsh reaction conditions, such as high temperatures or strong acids, can lead to the degradation of the pyrimidine ring, resulting in a complex mixture of byproducts.
-
Dimers or Trimers: During the reduction of nitropyrimidines, such as the conversion of 2,4-dichloro-5-nitropyrimidine to 2,4-dichloro-5-aminopyrimidine, unreacted starting material can react with the product to form dimers or trimers, which can be difficult to remove.[1]
Q2: How can I minimize the formation of the 2-amino-3-nitropyridine byproduct during the synthesis of 2-amino-5-nitropyridine?
A2: The formation of the undesired 2-amino-3-nitropyridine isomer is a common issue. To minimize its formation, consider the following strategies:
-
Control of Reaction Temperature: Carefully controlling the reaction temperature is crucial. Lower temperatures generally favor the formation of the desired 5-nitro isomer.
-
Choice of Nitrating Agent: The choice of nitrating agent can significantly influence the regioselectivity. Using a milder nitrating agent or a mixed acid system with a carefully controlled composition can improve the selectivity for the 5-position.
-
Slow Addition of Nitrating Agent: A slow, controlled addition of the nitrating agent to the solution of 2-aminopyridine can help to maintain a low local concentration of the nitrating species, which can improve selectivity.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Nitropyrimidine
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Incomplete reaction | - Increase reaction time.- Increase reaction temperature gradually while monitoring for byproduct formation.- Ensure the nitrating agent is of high quality and sufficient concentration. |
| Significant formation of byproducts | Non-optimal reaction conditions | - Re-evaluate the choice of nitrating agent and solvent.- Optimize the reaction temperature and time.- See the FAQ on minimizing specific byproducts. |
| Degradation of product | Harsh reaction conditions | - Lower the reaction temperature.- Use a milder nitrating agent.- Reduce the reaction time. |
| Loss of product during workup | Inefficient extraction or purification | - Optimize the pH for extraction.- Use an appropriate solvent system for chromatography.- Consider recrystallization for purification. |
Problem 2: Presence of Amine-Substituted Impurities
| Symptom | Possible Cause | Suggested Solution |
| Detection of amine-substituted pyrimidines by LC-MS or NMR | Use of amine-based catalysts (e.g., N,N'-dimethylethylamine, triethylamine) | - Replace the amine catalyst with a non-nucleophilic base.- If an amine catalyst is necessary, use it in stoichiometric amounts and at the lowest effective temperature. |
| Presence of residual amines from previous steps | - Ensure thorough purification of starting materials to remove any residual amines. |
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dichloro-5-nitropyrimidine
This protocol describes the chlorination of 4,6-dihydroxy-5-nitropyrimidine using phosphorus oxychloride.
Materials:
-
4,6-dihydroxy-5-nitropyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Ice
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a suspension of 4,6-dihydroxy-5-nitropyrimidine (1 equivalent) in phosphorus oxychloride (excess, serves as both reagent and solvent), add N,N-dimethylaniline (catalytic amount).
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data:
| Starting Material | Product | Reagents | Reaction Time (h) | Yield (%) | Reference |
| 4,6-dihydroxy-5-nitropyrimidine | 4,6-dichloro-5-nitropyrimidine | POCl₃, N,N-dimethylaniline | 4-6 | 40-80 | [2] |
Visualizations
Caption: Workflow for the synthesis of 4,6-dichloro-5-nitropyrimidine.
Caption: Troubleshooting logic for low yield in nitropyrimidine synthesis.
References
"stability of 2-Methyl-5-nitropyrimidin-4(1H)-one under reaction conditions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-5-nitropyrimidin-4(1H)-one. The information is designed to address specific issues that may be encountered during experimental procedures involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its stability?
A1: The stability of this compound is primarily influenced by two key structural features: the pyrimidinone ring and the electron-withdrawing nitro group at the 5-position. The pyrimidinone core can be susceptible to hydrolysis under certain pH conditions, while the nitro group can be reduced under specific catalytic or chemical environments. The electron-withdrawing nature of the nitro group also activates the pyrimidine ring towards nucleophilic attack.
Q2: What are the expected degradation pathways for this compound?
A2: Based on the chemistry of related compounds, two primary degradation pathways are anticipated:
-
Hydrolysis: Under strong acidic or basic conditions, the pyrimidinone ring may undergo hydrolytic cleavage.
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction to an amino group (2-Methyl-5-aminopyrimidin-4(1H)-one) in the presence of reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C) or metals in acidic media (e.g., Fe/HCl, SnCl₂).
Q3: How should this compound be stored to ensure its stability?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from atmospheric moisture and oxygen.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis, purification, and handling of this compound.
Synthesis & Reaction Monitoring
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no product formation during synthesis. | 1. Incomplete nitration of the pyrimidine precursor. 2. Inefficient cyclization to form the pyrimidinone ring. 3. Degradation of the starting material or product under the reaction conditions. | 1. Ensure the use of a sufficiently strong nitrating agent (e.g., a mixture of nitric and sulfuric acid) and control the reaction temperature carefully, as nitration is an exothermic process. 2. Verify the pH and temperature for the cyclization step are optimal. 3. Monitor the reaction progress by TLC or LC-MS to check for the disappearance of starting material and the formation of product and any side products. |
| Formation of multiple unexpected side products. | 1. Over-nitration or nitration at incorrect positions. 2. Nucleophilic substitution on the pyrimidine ring by reactants or solvent. 3. Ring-opening of the pyrimidinone. | 1. Optimize the stoichiometry of the nitrating agent and the reaction time. 2. Use a non-nucleophilic solvent if possible. The electron-deficient nature of the 5-nitropyrimidine ring makes it susceptible to nucleophilic attack. 3. Avoid harsh acidic or basic conditions if ring-opening is suspected. Analyze side products by MS and NMR to identify their structures and deduce the side reaction pathway. |
| Difficulty in monitoring the reaction by TLC. | 1. Product and starting material have similar Rf values. 2. Product is not UV active. | 1. Use a different solvent system for TLC to improve separation. Consider using a staining agent (e.g., potassium permanganate) if the spots are not clearly visible. 2. The nitro group should provide a chromophore, making the compound UV active. If not visible, check the TLC plate under both short-wave (254 nm) and long-wave (365 nm) UV light. |
Purification
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Difficulty in purifying the product by column chromatography. | 1. Product is highly polar and streaks on the silica gel column. 2. Co-elution with impurities. | 1. Use a more polar eluent system. A small amount of acetic acid or triethylamine in the eluent can sometimes improve the peak shape for acidic or basic compounds, respectively. Consider using a different stationary phase, such as alumina or reverse-phase silica. 2. Optimize the gradient elution profile. If impurities persist, consider recrystallization as an alternative or additional purification step. |
| Product degradation during purification. | 1. Sensitivity to the acidic nature of silica gel. 2. Instability in the solvents used for chromatography. | 1. Deactivate the silica gel by pre-treating it with a solution of triethylamine in the eluent. 2. Perform a small-scale stability test of the compound in the chosen solvent system before attempting large-scale purification. |
| Low recovery after purification. | 1. Product is partially soluble in the chosen solvent system. 2. Irreversible adsorption onto the stationary phase. | 1. Ensure the crude material is fully dissolved before loading onto the column. Use a stronger solvent for loading if necessary. 2. See the troubleshooting step for product degradation during purification. |
Stability Issues in Subsequent Reactions
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Unintended reduction of the nitro group. | The reaction conditions (e.g., presence of a metal catalyst, reducing agents) are not compatible with the nitro group. | 1. If the nitro group needs to be preserved, avoid reagents like H₂/Pd-C, Fe, Zn, or SnCl₂. 2. If a reduction is desired at a different site, consider protecting the nitro group, although this can be challenging. Alternatively, perform the nitro group reduction as a separate, final step. |
| Degradation of the compound in acidic or basic media. | The pyrimidinone ring is undergoing hydrolysis. | 1. If possible, perform the reaction under neutral conditions. 2. If acidic or basic conditions are necessary, try to use the mildest possible conditions (e.g., lower temperature, shorter reaction time, weaker acid/base). 3. Monitor the reaction closely for the appearance of degradation products. |
Experimental Protocols
Synthesis of this compound (Hypothetical)
This synthesis involves the nitration of a 2-methylpyrimidin-4(1H)-one precursor.
-
Step 1: Nitration
-
Cool a mixture of concentrated sulfuric acid (e.g., 5 equivalents) to 0 °C in an ice bath.
-
Slowly add fuming nitric acid (e.g., 1.5 equivalents) while maintaining the temperature below 5 °C.
-
To this nitrating mixture, add 2-methylpyrimidin-4(1H)-one (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC or LC-MS.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., concentrated ammonium hydroxide or sodium carbonate solution) while keeping the mixture cool.
-
The precipitated product can be collected by filtration, washed with cold water, and dried.
-
-
Step 2: Purification
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, water, or a mixture thereof) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
Visualizations
The following diagrams illustrate key concepts related to the stability and reactivity of this compound.
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for the synthesis and purification.
Caption: A logical approach to troubleshooting experimental issues.
Technical Support Center: Nitration Reactions of Pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of pyrimidines.
Troubleshooting Guides & FAQs
Issue 1: Low or No Conversion to the Desired Nitropyrimidine
Q: My nitration reaction is showing very low or no conversion of the starting pyrimidine. What are the common causes and how can I improve the yield?
A: Low reactivity is a frequent challenge in the nitration of pyrimidines due to the electron-deficient nature of the heterocyclic ring. The two nitrogen atoms withdraw electron density, deactivating the ring towards electrophilic aromatic substitution.
Troubleshooting Steps:
-
Assess Substrate Reactivity: The substituents on the pyrimidine ring play a crucial role. Electron-donating groups (e.g., -OH, -NH₂, -OR) activate the ring, making nitration more facile. Conversely, electron-withdrawing groups (e.g., -Cl, -NO₂, -CF₃) further deactivate the ring, requiring harsher reaction conditions.
-
Choice of Nitrating Agent: For deactivated pyrimidines, a standard mixture of nitric acid and sulfuric acid may not be sufficient. Consider using stronger nitrating agents.
-
Reaction Temperature: Increasing the reaction temperature can enhance the reaction rate, but it must be done cautiously to avoid decomposition of the starting material or product.
-
Protonation of Ring Nitrogens: In strongly acidic media, the pyrimidine ring nitrogens can be protonated, which further deactivates the ring. Using a nitrating agent in a non-protic solvent can sometimes mitigate this issue.
Issue 2: Formation of Multiple Products and Side Reactions
Q: I am observing the formation of multiple products in my reaction mixture, and I suspect side reactions are occurring. What are the likely side products and how can I improve the selectivity?
A: The formation of multiple products can be due to several factors, including the presence of multiple reactive sites, oxidative degradation, or rearrangement of intermediates.
Common Side Reactions and Solutions:
-
Over-nitration: If the pyrimidine ring is activated, dinitration can occur. To avoid this, use milder reaction conditions, shorter reaction times, or a stoichiometric amount of the nitrating agent.
-
Oxidative Degradation: Strong nitrating agents can oxidize sensitive functional groups on the pyrimidine ring or the ring itself. Using a milder nitrating agent or lower temperatures can help prevent this.
-
Hydrolysis/Ring Cleavage: Some nitrated pyrimidines, particularly dinitro derivatives, can be susceptible to nucleophilic attack by water or other nucleophiles present in the reaction mixture, leading to ring-opened products. This is more likely to occur during workup. Ensure the workup is performed under anhydrous or acidic conditions until the product is isolated.[1]
-
N-Nitration vs. C-Nitration: In some cases, nitration can occur on a ring nitrogen instead of a carbon atom, especially with uracil derivatives. The choice of nitrating agent and reaction conditions can influence the regioselectivity. For instance, copper(II) nitrate in acetic anhydride can favor N-nitration of 1-methyluracil, while fuming nitric acid favors C5-nitration.[2]
Issue 3: Product Isolation and Purification Challenges
Q: I am having difficulty isolating and purifying my nitropyrimidine product. What are some recommended procedures?
A: The isolation and purification of nitropyrimidines can be challenging due to their polarity and potential instability.
Tips for Isolation and Purification:
-
Workup: After the reaction is complete, quenching the reaction mixture by pouring it onto ice is a common procedure. However, for water-sensitive products, alternative workup methods using organic solvents should be considered.
-
Extraction: Use a suitable organic solvent for extraction. Due to the polarity of many nitropyrimidines, a more polar solvent like ethyl acetate or a mixture of chloroform and isopropanol might be necessary.
-
Crystallization: Recrystallization is a common method for purifying solid nitropyrimidines. A variety of solvents should be screened to find the optimal conditions.
-
Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective.
Data Presentation
Table 1: Comparison of Nitrating Agents and Conditions for Uracil Derivatives
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 1,3-Dimethyluracil | Cu(NO₃)₂·3H₂O / Ac₂O | Acetic Anhydride | Ambient | 48 | 1,3-Dimethyl-5-nitrouracil | 90 | [2] |
| 1-Methyluracil | Cu(NO₃)₂·3H₂O / Ac₂O | Acetic Anhydride | Ambient | 4 | 1-Methyl-3-nitrouracil | 77 | [2] |
| 1-Methyluracil | Fuming HNO₃ | - | Ambient | 0.5 | 1-Methyl-5-nitrouracil | 85 | [2] |
| Uracil | HNO₃ / H₂SO₄ | Sulfuric Acid | 0-5 | 1 | 5-Nitrouracil | ~80 | [3] |
Table 2: Nitration of Substituted Pyrimidines
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 2-Substituted Pyrimidine-4,6-diones | HNO₃ / H₂SO₄ | Sulfuric Acid | Not specified | 5,5-Dinitropyrimidine-4,6-diones | High | [1] |
| 4,6-Dichloro-5-nitropyrimidine | Various primary amines | Dichloromethane | Room Temp | 4,6-Disubstituted-5-nitropyrimidines | 33-92 | [4] |
| 2,6-Diaminopyridine | Super-acid system | Not specified | 30 | 2,6-Diamino-3,5-dinitropyridine | 90 | [5] |
Experimental Protocols
Protocol 1: Nitration of 1,3-Dimethyluracil
This protocol is adapted from a procedure for the C5-nitration of a substituted uracil derivative.[2]
Materials:
-
1,3-Dimethyluracil
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
Acetic anhydride (Ac₂O)
-
Ethanol
Procedure:
-
To a solution of 1,3-dimethyluracil in acetic anhydride, add copper(II) nitrate trihydrate.
-
Stir the mixture at ambient temperature for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the volatiles under reduced pressure.
-
Recrystallize the residue from ethanol to obtain 1,3-dimethyl-5-nitrouracil.
Protocol 2: Nitration of a Uracil Derivative using Nitric Acid in Sulfuric Acid
This protocol is a general method for the nitration of uracil derivatives.[3]
Materials:
-
Uracil derivative
-
Concentrated sulfuric acid (95-100%)
-
Concentrated nitric acid (50-100%)
-
Ice
Procedure:
-
Dissolve the uracil derivative in concentrated sulfuric acid, maintaining the temperature between -10 to +5°C.
-
Slowly add concentrated nitric acid to the mixture over a period of 15 minutes to 2 hours, ensuring the temperature remains in the specified range. The nitric acid can be diluted with sulfuric acid before addition.
-
Stir the reaction mixture at this temperature for a designated time (typically 1-4 hours), monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Mandatory Visualization
Caption: A troubleshooting workflow for pyrimidine nitration reactions.
Caption: Generalized mechanism for the nitration of a pyrimidine ring.
References
- 1. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. WO2007083090A2 - Process for the preparation of uracil derivatives - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-Methyl-5-nitropyrimidin-4(1H)-one
Welcome to the technical support center for the synthesis of 2-Methyl-5-nitropyrimidin-4(1H)-one. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis is typically a two-step process. The first step involves the cyclocondensation of acetamidine with a β-keto ester, such as ethyl acetoacetate, to form the intermediate 2-methylpyrimidin-4(1H)-one. This reaction is a variation of the Pinner pyrimidine synthesis. The second step is the nitration of this intermediate using a mixed acid solution (typically nitric acid and sulfuric acid) to introduce the nitro group at the 5-position of the pyrimidine ring.
Q2: I am getting a very low yield in the first step (cyclocondensation). What are the common causes?
Low yields in the Pinner synthesis of pyrimidinones can be attributed to several factors[1][2]:
-
Incomplete reaction: The reaction may not have gone to completion. Ensure adequate reaction time and temperature.
-
Side reactions: Competing side reactions can consume starting materials. The quality of reagents, especially the acetamidine, is crucial.
-
Suboptimal pH: The pH of the reaction mixture can significantly influence the reaction rate and yield.
-
Product loss during workup: The product may be partially soluble in the aqueous phase during extraction or lost during purification.
Q3: My nitration step is resulting in a complex mixture of products. What could be the issue?
The nitration of the pyrimidine ring is a sensitive reaction and can lead to multiple products if not controlled carefully[3][4]. Common issues include:
-
Over-nitration: The formation of dinitro- or other highly nitrated byproducts can occur if the reaction temperature is too high or the reaction time is too long.
-
Oxidation: The pyrimidine ring can be susceptible to oxidation by the strong nitrating mixture, leading to decomposition and tar formation.
-
Incorrect regioselectivity: While the 5-position is generally favored for electrophilic substitution, other isomers may form under certain conditions.
Q4: How can I effectively purify the final product, this compound?
Purification can be challenging due to the polarity of the nitro group. Common methods include:
-
Recrystallization: This is the most common method. The choice of solvent is critical and may require some experimentation. Mixtures of polar and non-polar solvents are often effective.
-
Column chromatography: For difficult separations, silica gel column chromatography can be employed. A suitable eluent system will need to be determined, likely a mixture of a non-polar solvent like hexane or dichloromethane with a more polar solvent like ethyl acetate or methanol.
Troubleshooting Guides
Low Yield in 2-Methylpyrimidin-4(1H)-one Synthesis (Cyclocondensation)
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Inadequate reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. |
| Poor quality of acetamidine hydrochloride. | Use freshly prepared or purified acetamidine. Ensure it is free from impurities. | |
| Incorrect stoichiometry of reactants. | Carefully check the molar ratios of acetamidine and ethyl acetoacetate. | |
| Formation of multiple byproducts | Presence of moisture. | Ensure all glassware is dry and use anhydrous solvents. |
| Incorrect base or base concentration. | Optimize the type and amount of base used for the condensation. Sodium ethoxide or sodium methoxide are commonly used. | |
| Product loss during workup | Product is partially soluble in the aqueous layer. | Perform multiple extractions with an appropriate organic solvent. Saturate the aqueous layer with brine to decrease the solubility of the product. |
| Premature precipitation or oiling out during crystallization. | Optimize the recrystallization solvent system and cooling rate. |
Issues in the Nitration of 2-Methylpyrimidin-4(1H)-one
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired mono-nitro product | Incomplete nitration. | Increase the reaction time or the amount of nitrating agent slightly. Monitor the reaction by TLC to avoid over-nitration. |
| Decomposition of the starting material or product. | Maintain a low reaction temperature (typically 0-10 °C) using an ice bath. Add the nitrating agent dropwise to control the exotherm. | |
| Formation of dinitro byproducts | Reaction temperature is too high. | Strictly control the temperature below 10 °C during the addition of the nitrating agent and throughout the reaction. |
| Excess of nitrating agent. | Use a carefully controlled stoichiometric amount of nitric acid. | |
| Dark, tarry reaction mixture | Oxidation of the pyrimidine ring. | Ensure the reaction temperature is kept low. Consider using a milder nitrating agent if possible, although this may reduce the yield. |
| Difficulty in isolating the product | Product is highly soluble in the acidic workup solution. | Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the temperature low. The product should precipitate out. |
| Product co-precipitates with inorganic salts. | After neutralization, filter the precipitate and wash thoroughly with cold water to remove inorganic salts. Recrystallization will be necessary for further purification. |
Experimental Protocols
Step 1: Synthesis of 2-Methylpyrimidin-4(1H)-one
This protocol is a generalized procedure based on the Pinner pyrimidine synthesis. Optimization may be required.
Materials:
-
Acetamidine hydrochloride
-
Sodium ethoxide (or sodium methoxide)
-
Ethanol (anhydrous)
-
Ethyl acetoacetate
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Glacial acetic acid
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
To this solution, add acetamidine hydrochloride and stir until it dissolves.
-
Slowly add ethyl acetoacetate to the reaction mixture at room temperature.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and neutralize with glacial acetic acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Step 2: Synthesis of this compound
This protocol is adapted from the nitration of similar pyrimidine derivatives and requires careful temperature control[3].
Materials:
-
2-Methylpyrimidin-4(1H)-one
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (65-70%)
-
Ice
-
Sodium bicarbonate solution (saturated)
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 2-methylpyrimidin-4(1H)-one to the cold sulfuric acid while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the pyrimidinone in sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the product precipitates.
-
Filter the precipitate, wash thoroughly with cold water to remove any residual acid and inorganic salts, and dry.
-
Purify the crude this compound by recrystallization.
Visualizations
Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Troubleshooting Logic for Low Yield
References
Technical Support Center: Synthesis of Nitropyrimidinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of nitropyrimidinones.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of nitropyrimidinones, offering potential causes and solutions.
Problem 1: Low or No Yield of the Desired Nitropyrimidinone
Q: My reaction is resulting in a low yield or no product at all. What are the possible causes and how can I improve the yield?
A: Low yields in nitropyrimidinone synthesis can stem from several factors, from reaction conditions to the quality of starting materials. Here are some common causes and troubleshooting steps:
-
Inadequate Nitrating Agent Activity: The combination of nitric acid and sulfuric acid is crucial for generating the active nitronium ion (NO₂⁺). Ensure that concentrated acids are used. For sensitive substrates, a milder nitrating agent may be required.
-
Suboptimal Reaction Temperature: Temperature plays a critical role. For the synthesis of 2,6-diamino-5-nitropyrimidin-4-ol, the temperature is controlled between 30 and 35°C.[1] Deviations can either slow down the reaction or promote side reactions. It is essential to monitor and control the temperature throughout the addition of the nitrating agent and the subsequent reaction time.
-
Insufficient Reaction Time: The reaction may not have proceeded to completion. A typical reaction time after the addition of the nitrating agent is 2 hours.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time.
-
Poor Quality of Starting Materials: Ensure the pyrimidinone starting material is pure and dry. Impurities can interfere with the reaction.
Problem 2: Formation of Multiple Products and Impurities
Q: I am observing multiple spots on my TLC or multiple peaks in my HPLC analysis, indicating the presence of several byproducts. What are these impurities and how can I minimize them?
A: The formation of multiple products is a common challenge. Key side reactions include over-nitration, ring opening, and nitration at unintended positions.
-
Over-Nitration (Di-nitration): The introduction of a second nitro group onto the pyrimidine ring can occur, especially with highly activated substrates or harsh reaction conditions.
-
Solution: Carefully control the stoichiometry of the nitrating agent. Use of a slight excess of nitric acid is common, but a large excess should be avoided. Maintaining the recommended reaction temperature is also critical to prevent over-nitration.
-
-
Ring Opening: The pyrimidine ring can be susceptible to cleavage under strong acidic and oxidative conditions. The use of lower concentrations of nitric acid (<70%) has been shown to lead to ring-opened nitrate salt byproducts.[2][3][4] In the case of 2-substituted pyrimidine-4,6-diones, the formation of 5,5-gem-dinitropyrimidine-4,6-diones can be followed by nucleophilic attack and ring opening to form gem-dinitroacetyl derivatives.[5]
-
Nitration at an Undesired Position: If other aromatic rings are present in the molecule, nitration may occur on those rings as a competing reaction.
-
Solution: The regioselectivity of nitration is highly dependent on the substituents present on the pyrimidinone core and any other rings. Protecting groups may be necessary to block more reactive sites if undesired nitration is a significant issue.
-
A logical workflow for troubleshooting common issues in nitropyrimidinone synthesis is presented below.
References
- 1. 2,4-Diamino-6-hydroxy-5-nitropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Effects of nitric acid concentration for nitration of fused [1,2,5]oxadiazolo[3,4-d]pyrimidine-5,7-diamine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for Nitropyrimidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the monitoring of nitropyrimidine synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when using various in-situ and online monitoring techniques for your nitropyrimidine synthesis reactions.
1. Fourier-Transform Infrared (FTIR) Spectroscopy
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No discernible change in the IR spectrum despite the reaction supposedly proceeding. | 1. Low concentration of reactants or products below the detection limit of the probe.2. The key vibrational bands of reactants and products are overlapping.3. The reaction is not actually occurring. | 1. Use a more sensitive probe or a probe with a longer path length.2. Select a spectral region with unique, non-overlapping peaks for reactants and products. Consider using second derivative analysis to resolve overlapping bands.3. Verify the reaction with an orthogonal offline method (e.g., TLC, UPLC-MS). |
| Negative peaks or a distorted baseline in the spectrum. [1] | 1. Dirty Attenuated Total Reflectance (ATR) crystal or probe window.[1]2. Incorrect background spectrum collection.[1]3. Temperature fluctuations in the reaction mixture. | 1. Clean the ATR probe according to the manufacturer's instructions. Ensure no residue from previous reactions is present.2. Collect a new background spectrum with the clean probe in the reaction solvent at the reaction temperature before adding the reactants.3. Ensure the reaction is at a stable temperature before and during spectral acquisition. |
| Signal intensity is too high (saturated peaks). | 1. The concentration of a component is too high for the selected path length.2. Incorrect gain or aperture settings on the instrument.[2] | 1. Use a probe with a shorter path length.2. Adjust the instrument parameters to reduce signal intensity.[2] |
| Inconsistent or noisy spectra. | 1. Bubbles or solid particles in the reaction mixture passing by the probe.2. Poor mixing of the reaction.3. Environmental vibrations affecting the instrument.[1] | 1. Ensure the probe is positioned in a well-mixed region of the reactor, away from gas evolution or precipitation zones.2. Improve the stirring or agitation of the reaction mixture.3. Isolate the spectrometer from sources of vibration. |
2. Raman Spectroscopy
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or no Raman signal. [3] | 1. Low laser power or unsuitable laser wavelength.[3]2. Poorly focused laser on the sample.3. Low concentration of the analyte. | 1. Increase laser power cautiously to avoid sample degradation.[3] Consider using a shorter wavelength laser for stronger Raman scattering, but be mindful of potential fluorescence.2. Adjust the focus of the immersion probe to maximize the signal from the reaction mixture.3. Use a more sensitive detector or increase the acquisition time. |
| High fluorescence background obscuring Raman peaks. [3] | 1. Inherent fluorescence of the reactants, products, or solvent.2. Impurities in the reaction mixture. | 1. Use a longer wavelength laser (e.g., 785 nm or 1064 nm) to minimize fluorescence.[3]2. Employ background subtraction algorithms during data processing.3. Purify starting materials and solvents before use. |
| Inconsistent peak intensities. | 1. Changes in the refractive index of the reaction mixture.2. Temperature fluctuations.3. Probe fouling with solid material.[4] | 1. Use an internal standard that is unaffected by the reaction to normalize the spectra.2. Maintain a constant reaction temperature.3. Clean the probe window regularly. Consider using a self-cleaning probe if available.[4] |
| Cosmic rays appearing as sharp, random spikes in the spectrum. [5] | Random cosmic ray events hitting the detector. | 1. Use a cosmic ray rejection algorithm in your spectroscopy software.[5]2. Acquire multiple spectra and average them to reduce the impact of random spikes. |
3. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape or resolution. | 1. Inappropriate column chemistry for the analytes.2. Unoptimized mobile phase gradient.3. Column overloading. | 1. Screen different column stationary phases (e.g., C18, Phenyl-Hexyl) to find the best separation for your nitropyrimidine and related species.2. Adjust the gradient slope and solvent composition to improve peak separation.3. Dilute the sample before injection. |
| Inconsistent retention times. | 1. Fluctuations in column temperature.2. Changes in mobile phase composition.3. Column degradation. | 1. Use a column oven to maintain a stable temperature.2. Prepare fresh mobile phase daily and ensure proper mixing.3. Replace the column if it has exceeded its recommended lifetime or number of injections. |
| Low signal intensity or no peak detected in the mass spectrometer. | 1. Poor ionization of the analyte.2. Incorrect mass spectrometer settings.3. Analyte degradation in the source. | 1. Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, cone voltage). Try both positive and negative ion modes.[6]2. Ensure the mass spectrometer is set to scan the correct m/z range for your target compounds.3. Adjust the source temperature and gas flows to minimize in-source fragmentation. |
| Matrix effects leading to ion suppression or enhancement. | Co-eluting species from the reaction mixture interfering with the ionization of the analyte of interest. | 1. Improve chromatographic separation to isolate the analyte from interfering species.2. Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: Which reaction monitoring technique is best for my nitropyrimidine synthesis?
A1: The best technique depends on several factors, including the specific reaction conditions, the information you need (qualitative vs. quantitative), and your budget.
-
FTIR is excellent for tracking the disappearance of reactants and the appearance of products by monitoring specific functional group vibrations in real-time. It is robust and widely used in process chemistry.
-
Raman spectroscopy is also a powerful tool for real-time monitoring and is particularly advantageous for reactions in aqueous media, as water has a weak Raman signal. It can provide detailed structural information.
-
UPLC-MS provides the most detailed information, allowing for the separation and identification of the starting material, product, intermediates, and any side products. It is a highly sensitive and specific technique but is typically an "at-line" or "on-line" method requiring sample extraction.[7]
Q2: How can I quantify the progress of my nitropyrimidine synthesis in real-time?
A2: For quantitative analysis with FTIR or Raman, you will need to build a calibration model. This typically involves:
-
Running the reaction under controlled conditions and taking samples at different time points.
-
Analyzing these samples with both the in-situ probe and a validated offline method (e.g., UPLC, GC) to determine the exact concentrations of reactants and products.
-
Using this data to build a chemometric model (e.g., Partial Least Squares - PLS) that correlates the spectral data with the concentration.
-
Once validated, this model can be used to predict concentrations in real-time for subsequent reactions.
Q3: What are the most common side reactions to monitor for in nitropyrimidine synthesis?
A3: Depending on the specific pyrimidine substrate and nitrating agent, you should be aware of:
-
Over-nitration: Introduction of more than one nitro group onto the pyrimidine ring.
-
Oxidation: The nitrating agent or reaction conditions may oxidize sensitive functional groups on your starting material.
-
Hydrolysis: If your pyrimidine has labile groups (e.g., esters, amides), the acidic conditions of nitration can lead to their hydrolysis.
-
Formation of isomers: Depending on the directing effects of substituents on the pyrimidine ring, you may form different regioisomers of the nitropyrimidine.
Q4: How can Process Analytical Technology (PAT) be implemented for nitropyrimidine synthesis in a manufacturing setting?
A4: PAT involves designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[7] For nitropyrimidine synthesis, this could involve:
-
Using in-line FTIR or Raman to monitor the reaction progress and ensure it goes to completion.
-
Integrating the spectroscopic data with the process control system to automatically adjust parameters like temperature or reagent addition rate to maintain optimal conditions.
-
Using at-line UPLC-MS to monitor for the formation of impurities and ensure the final product meets quality specifications. The goal is to build quality into the product by understanding and controlling the process in real-time.[7]
Q5: Can I use these monitoring techniques in a flow chemistry setup for nitropyrimidine synthesis?
A5: Absolutely. In-line monitoring techniques like FTIR and Raman are exceptionally well-suited for flow chemistry. The small, well-defined reaction volume of a flow reactor allows for very precise monitoring. This combination can lead to improved safety, better reaction control, and faster process optimization.
Quantitative Data Summary
The following table provides a general comparison of the different monitoring techniques. The exact values will vary depending on the specific nitropyrimidine synthesis and the instrumentation used.
| Parameter | In-line FTIR | In-line Raman | At-line UPLC-MS |
| Typical Analysis Time | < 1 minute per spectrum | < 1 minute per spectrum | 5-10 minutes per sample |
| Typical Limit of Detection (LOD) | 0.1 - 1% | 0.1 - 1% | < 0.01% |
| Achievable Purity Measurement | Good for major components | Good for major components | Excellent (>99.9%) |
| Typical Reaction Yield Determination Accuracy | ± 5-10% | ± 5-10% | ± 1-2% |
Experimental Protocols
1. Protocol for Setting Up In-line FTIR Monitoring for Nitropyrimidine Synthesis
-
Probe Selection and Installation:
-
Choose an ATR probe made of a material compatible with the nitrating agents and solvents (e.g., Diamond or Silicon).
-
Install the probe in the reactor, ensuring the sensing element is fully immersed in the reaction mixture and in a location with good mixing.
-
-
Instrument Setup:
-
Connect the probe to the FTIR spectrometer via a suitable conduit.
-
Purge the spectrometer with dry air or nitrogen to minimize atmospheric interference (water and CO2).
-
-
Background Spectrum Acquisition:
-
Charge the reactor with the solvent(s) to be used in the reaction.
-
Bring the solvent to the desired reaction temperature.
-
Collect a background spectrum. This will be subtracted from all subsequent spectra of the reaction mixture.
-
-
Reaction Monitoring:
-
Add the pyrimidine starting material and allow it to dissolve completely.
-
Begin spectral acquisition in a time-series mode (e.g., one spectrum every minute).
-
Add the nitrating agent to start the reaction.
-
Monitor the decrease in the absorbance of characteristic peaks of the starting material and the increase in the absorbance of characteristic peaks of the nitropyrimidine product.
-
-
Data Analysis:
-
Use the software to plot the peak heights or areas of key vibrational bands over time to generate a reaction profile.
-
2. Protocol for Real-Time Raman Monitoring of Nitropyrimidine Synthesis
-
Probe and Instrument Setup:
-
Select a Raman immersion probe with a material resistant to the reaction medium.
-
Connect the probe to the Raman spectrometer.
-
Choose an appropriate laser wavelength (e.g., 785 nm to minimize fluorescence).
-
-
Calibration (if necessary):
-
Calibrate the spectrometer using a known standard (e.g., silicon) to ensure wavenumber accuracy.
-
-
Reference Spectrum Acquisition:
-
Fill the reactor with the reaction solvent at the reaction temperature.
-
Acquire a reference spectrum of the solvent.
-
-
Reaction Monitoring:
-
Dissolve the pyrimidine starting material in the solvent.
-
Initiate continuous spectral acquisition.
-
Start the reaction by adding the nitrating agent.
-
Monitor the changes in the Raman spectrum, focusing on the unique scattering peaks of the reactant and the nitropyrimidine product.
-
-
Data Processing:
-
Apply baseline correction to remove any fluorescence background.
-
Normalize the spectra using a solvent peak or an internal standard to account for any fluctuations in laser power or sample alignment.
-
Plot the intensity of key peaks versus time to monitor the reaction progress.
-
Visualizations
Caption: Workflow for implementing a reaction monitoring strategy for nitropyrimidine synthesis.
Caption: A logical flow for troubleshooting common spectroscopic monitoring issues.
References
Technical Support Center: Production of 2-Methyl-5-nitropyrimidin-4(1H)-one
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-Methyl-5-nitropyrimidin-4(1H)-one. The information is structured to address potential challenges during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound suitable for scale-up?
A common and plausible two-step approach for the synthesis of this compound involves an initial condensation to form the pyrimidinone core, followed by a regioselective nitration.
-
Step 1: Cyclocondensation: Reaction of acetamidine with a β-keto ester, such as ethyl acetoacetate, to form 2-Methyl-pyrimidin-4(1H)-one. This is a variation of the Pinner pyrimidine synthesis.[1][2]
-
Step 2: Nitration: Electrophilic nitration of the 2-Methyl-pyrimidin-4(1H)-one intermediate at the C5 position using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[3][4]
Q2: What are the primary safety concerns when scaling up the nitration step?
The nitration of pyrimidines is a highly exothermic process.[3][5] Key safety concerns during scale-up include:
-
Thermal Runaway: The reaction can generate a significant amount of heat, and if not adequately controlled, can lead to a rapid increase in temperature and pressure.[5]
-
Gas Evolution: The release of NOx gases can occur, requiring proper ventilation and scrubbing.[6]
-
Handling of Corrosive Acids: The use of concentrated nitric and sulfuric acids requires specialized handling procedures and equipment.[7]
-
Formation of Energetic Byproducts: Over-nitration or side reactions could potentially form unstable, energetic compounds.[5]
Q3: How can I control the regioselectivity of the nitration to favor the 5-position?
The pyrimidinone ring is activated towards electrophilic substitution. The directing effects of the substituents generally favor nitration at the 5-position. To ensure high regioselectivity:
-
Control Temperature: Lower temperatures (e.g., 0-10 °C) can enhance selectivity and reduce the formation of byproducts.
-
Slow Reagent Addition: The slow, controlled addition of the nitrating agent to the pyrimidinone solution helps to maintain temperature and concentration profiles, favoring the desired reaction pathway.[3]
-
Choice of Nitrating Agent: A standard mixed acid system (HNO₃/H₂SO₄) is generally effective. The ratio of the acids can be optimized to control the activity of the nitronium ion (NO₂⁺).
Q4: What are the critical process parameters to monitor during scale-up?
For a successful and safe scale-up, the following parameters should be closely monitored:
-
Temperature: Continuous monitoring of the reaction mixture temperature is crucial, especially during the nitration step.
-
Reagent Addition Rate: The rate of addition of the nitrating agent must be carefully controlled to manage the exothermic reaction.
-
Stirring/Agitation: Efficient mixing is essential to ensure uniform temperature distribution and reactant concentration, preventing localized "hot spots."
-
Reaction Progress: Monitoring the consumption of the starting material and the formation of the product via in-process controls (e.g., HPLC, TLC) is recommended.
Experimental Workflow and Methodologies
Overall Synthesis Workflow
The following diagram outlines the general two-step process for the production of this compound.
Caption: General two-step synthesis and purification workflow.
Detailed Experimental Protocol: Nitration of 2-Methyl-pyrimidin-4(1H)-one
This protocol is a representative method and should be optimized for specific laboratory or pilot-plant conditions.
-
Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet connected to a scrubber is charged with concentrated sulfuric acid (98%, 5 volumes).
-
Dissolution: The reactor contents are cooled to 0-5 °C using a circulating chiller. 2-Methyl-pyrimidin-4(1H)-one (1.0 eq) is added portion-wise, ensuring the temperature does not exceed 10 °C. The mixture is stirred until all solids have dissolved.
-
Preparation of Nitrating Mixture: A pre-cooled (0-5 °C) mixture of concentrated nitric acid (65%, 1.1 eq) and concentrated sulfuric acid (98%, 1 volume) is prepared in the dropping funnel.
-
Nitration Reaction: The nitrating mixture is added dropwise to the stirred solution of the pyrimidinone over 1-2 hours. The internal temperature must be maintained between 5-10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, the reaction is stirred at 5-10 °C for an additional 1-2 hours. The reaction progress is monitored by HPLC until the starting material is consumed.
-
Quenching: The reaction mixture is slowly transferred onto crushed ice with vigorous stirring, ensuring the temperature of the quench mixture does not exceed 20 °C.
-
Isolation: The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.
-
Drying: The product is dried under vacuum at 40-50 °C to a constant weight.
Troubleshooting Guides
Problem: Low Yield in Nitration Step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | Extend the reaction time after the addition of the nitrating agent. Verify starting material consumption with an in-process control (e.g., HPLC). |
| Product Decomposition | Ensure the temperature during nitrating agent addition and quenching is strictly controlled. Overheating can lead to degradation. |
| Loss during Workup | The product may have some solubility in the aqueous acidic mixture. Ensure the quenching is done on a sufficient amount of ice to maximize precipitation. Minimize the volume of wash solvents. |
| Incorrect Stoichiometry | Ensure the accurate measurement of all reagents. The potency of the nitric acid should be verified. |
Problem: High Levels of Impurities
| Potential Cause | Troubleshooting Suggestion |
| Over-nitration (Dinitro byproducts) | This can occur if the reaction temperature is too high or if the concentration of the nitrating agent is excessive.[8] Reduce the reaction temperature and consider using a slightly lower stoichiometry of nitric acid. |
| Oxidation Side Products | High temperatures can lead to oxidative degradation of the pyrimidine ring.[8] Maintain strict temperature control. Ensure the quality of the starting material is high, as impurities may be more susceptible to oxidation. |
| Incomplete Reaction | Unreacted starting material will be a major impurity. Optimize reaction time and stoichiometry as described for low yield. |
| Isomeric Impurities | While nitration is expected at the 5-position, other isomers are possible. Optimize reaction conditions (lower temperature, different acid ratio) to improve regioselectivity. Analyze impurities by LC-MS to identify their structures. |
Data Presentation: Effect of Temperature on Nitration
| Temperature (°C) | Yield (%) | Purity by HPLC (Area %) | Dinitro Impurity (Area %) |
| 0-5 | 85 | 99.2 | 0.1 |
| 5-10 | 88 | 98.5 | 0.4 |
| 15-20 | 75 | 95.0 | 2.5 |
| >25 | <60 | <90 | >5.0 |
Data are representative and for illustrative purposes only.
Troubleshooting Logic for Nitration Failure
The following diagram provides a logical workflow for troubleshooting common issues during the nitration step.
References
- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 2. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]
- 3. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitration and flow chemistry [ewadirect.com]
- 8. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methyl-5-nitropyrimidin-4(1H)-one
Disclaimer: The following information is based on general best practices for handling and storage of similar chemical compounds, including pyrimidine derivatives and nitro compounds. A specific Safety Data Sheet (SDS) for 2-Methyl-5-nitropyrimidin-4(1H)-one (CAS No. 99893-01-3) was not available at the time of publication. Users are strongly advised to obtain a substance-specific SDS from their supplier and to conduct a thorough risk assessment before handling this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on structurally similar compounds, this compound should be handled as a potentially hazardous substance. Potential hazards may include:
-
Skin and eye irritation: Direct contact can cause irritation.
-
Respiratory tract irritation: Inhalation of dust may irritate the respiratory system.
-
Harmful if swallowed: Ingestion may lead to adverse health effects.
Q2: What personal protective equipment (PPE) should I wear when handling this compound?
A comprehensive range of PPE is recommended to ensure safety when handling this compound.[1][2][3] This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[5]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood to avoid dust inhalation.[6] If significant dust is generated, a respirator may be necessary.
Q3: What are the appropriate storage conditions for this compound?
Proper storage is crucial to maintain the integrity of the compound and ensure safety.[7][8][9] Recommended storage conditions include:
-
Temperature: Store in a cool, dry place.
-
Light: Protect from direct sunlight as some compounds are light-sensitive.[7][8][10]
-
Atmosphere: Store in a tightly sealed container to protect from moisture, as the compound may be hygroscopic.[10][11]
-
Incompatibilities: Keep away from strong oxidizing agents and incompatible materials.
Q4: How should I dispose of waste containing this compound?
All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.
Troubleshooting Guide
Problem 1: The compound has changed color or appearance during storage.
-
Possible Cause: This could indicate degradation due to improper storage conditions, such as exposure to light, moisture, or incompatible substances.[10][11]
-
Solution:
-
Do not use the compound if degradation is suspected.
-
Review your storage procedures to ensure they align with the recommended conditions (cool, dry, dark, and tightly sealed).[7][8][9]
-
If possible, re-test the purity of the compound to confirm its identity and integrity before use.
-
Dispose of the degraded material as hazardous waste.
-
Problem 2: I have accidentally spilled a small amount of the solid compound.
-
Immediate Action:
-
Cleanup Procedure:
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Gently sweep the solid material to avoid creating dust.[15]
-
Use an absorbent material, such as vermiculite or sand, to collect the spilled powder.[6]
-
Place the collected material into a sealed, labeled container for hazardous waste disposal.[15]
-
Decontaminate the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.[16]
-
Problem 3: I have experienced skin or eye contact with the compound.
-
Skin Contact:
-
Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[13]
-
Remove any contaminated clothing.
-
Seek medical attention if irritation persists.
-
-
Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
Data Presentation
| Parameter | Recommendation | Source/Rationale |
| Storage Temperature | Cool, dry place. | General best practice for chemical stability.[7] |
| Light Sensitivity | Store in a dark place or in an amber vial. | Inferred from general handling of similar organic compounds.[8][10] |
| Hygroscopicity | Store in a tightly sealed container; consider a desiccator for long-term storage. | Inferred from the nature of similar heterocyclic compounds.[10][11] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves (nitrile or neoprene), lab coat. | Standard laboratory practice for handling potentially hazardous chemicals.[1][2][3] |
| Ventilation | Handle in a well-ventilated area or under a chemical fume hood. | To minimize inhalation of airborne particles.[6] |
| Incompatible Materials | Strong oxidizing agents. | General incompatibility for many organic compounds. |
Experimental Protocols
General Protocol for Handling this compound
-
Preparation:
-
Before starting any work, ensure you have read and understood the available safety information and have the appropriate PPE.
-
Work in a designated area, such as a chemical fume hood, to minimize exposure.[17]
-
Have a spill kit and emergency contact information readily accessible.
-
-
Weighing and Transfer:
-
When weighing the solid, use a spatula to carefully transfer the desired amount to a tared weighing vessel.
-
Avoid creating dust. If the compound is a fine powder, consider using a balance with a draft shield.
-
Close the primary container immediately after use to prevent contamination and exposure to the atmosphere.
-
-
Dissolving the Compound:
-
Add the solid to the chosen solvent in a suitable reaction vessel.
-
Stir or agitate the mixture as required for dissolution. If heating is necessary, use a controlled heating source such as a heating mantle or water bath.
-
-
Post-Handling:
-
Clean all equipment thoroughly after use.
-
Dispose of all waste, including empty containers and contaminated materials, as hazardous waste according to institutional guidelines.
-
Wash hands thoroughly with soap and water after handling the compound.
-
Mandatory Visualization
Caption: Logical workflow for the safe handling and storage of chemical compounds.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 3. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 4. hsa.ie [hsa.ie]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. How To [chem.rochester.edu]
- 8. viallabeller.com [viallabeller.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. ossila.com [ossila.com]
- 12. chemkleancorp.com [chemkleancorp.com]
- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 14. umanitoba.ca [umanitoba.ca]
- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. chemicalbook.com [chemicalbook.com]
Validation & Comparative
Validating the Structure of 2-Methyl-5-nitropyrimidin-4(1H)-one: A Comparative NMR Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step. This guide provides a comparative framework for the validation of the 2-Methyl-5-nitropyrimidin-4(1H)-one structure using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of published experimental NMR data for this specific compound, this guide presents a validation approach based on predicted chemical shifts derived from a comparative analysis of structurally related pyrimidine derivatives.
A key consideration for the structure of this compound is the potential for tautomerism. The compound can exist in equilibrium between the lactam (keto) form and the lactim (enol) form, 4-hydroxy-2-methyl-5-nitropyrimidine. NMR spectroscopy is a powerful tool to distinguish between these tautomers.
Comparative Analysis of Predicted and Experimental NMR Data
To validate the proposed structure, we can predict the 1H and 13C NMR chemical shifts for both the keto and enol tautomers of this compound. These predictions are based on the known effects of substituents on the pyrimidine ring and are compared with the experimental data of analogous compounds. The electron-withdrawing nitro group at the C5 position is expected to significantly deshield the adjacent C6-H proton. The methyl group at C2 will appear as a singlet in the upfield region. The presence of a carbonyl group in the keto form will result in a characteristic downfield shift for C4. In the enol form, the C4 would be more shielded, and a hydroxyl proton signal would be expected.
Below is a comparative table of predicted 1H and 13C NMR chemical shifts for the tautomers of this compound alongside experimental data for related pyrimidine structures.
| Compound | Position | Predicted/Experimental 1H Chemical Shift (ppm) | Predicted/Experimental 13C Chemical Shift (ppm) |
| This compound (Keto Tautomer) (Predicted) | 2-CH₃ | ~2.5 - 2.7 | ~20 - 25 |
| H6 | ~9.0 - 9.3 | ~155 - 160 | |
| NH | ~11.0 - 13.0 (broad) | - | |
| C2 | - | ~155 - 160 | |
| C4 | - | ~160 - 165 | |
| C5 | - | ~125 - 130 | |
| 4-Hydroxy-2-methyl-5-nitropyrimidine (Enol Tautomer) (Predicted) | 2-CH₃ | ~2.4 - 2.6 | ~20 - 25 |
| H6 | ~8.8 - 9.1 | ~150 - 155 | |
| OH | ~10.0 - 12.0 (broad) | - | |
| C2 | - | ~160 - 165 | |
| C4 | - | ~155 - 160 | |
| C5 | - | ~120 - 125 | |
| 2-Methylpyrimidine [1] | 2-CH₃ | 2.62 | - |
| H4, H6 | 8.68 | - | |
| H5 | 7.23 | - | |
| 2-Methylpyrimidin-4-amine [2] | 2-CH₃ | - | - |
| H5 | - | - | |
| H6 | - | - | |
| NH₂ | - | - | |
| Pyrimidine [3] | H2 | 9.26 | - |
| H4, H6 | 8.78 | - | |
| H5 | 7.36 | - |
Note: Predicted values are estimates based on substituent effects and data from analogous compounds. Experimental verification is required for definitive assignment.
Experimental Protocols
A detailed experimental protocol for acquiring high-quality NMR data for the structural validation of this compound is provided below.
Objective: To acquire 1H and 13C NMR spectra to confirm the chemical structure and assess the tautomeric equilibrium of this compound.
Materials and Equipment:
-
Synthesized this compound
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d6 in a clean, dry vial. DMSO-d6 is recommended due to its ability to dissolve a wide range of organic compounds and to observe exchangeable protons like NH and OH.
-
Add a small amount of TMS (0.03% v/v) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
1H NMR Spectroscopy:
-
Acquire a standard one-dimensional 1H NMR spectrum.
-
Typical parameters:
-
Spectral width: -2 to 16 ppm
-
Number of scans: 16-64 (adjust for desired signal-to-noise ratio)
-
Relaxation delay: 2-5 seconds
-
Pulse angle: 30-45 degrees
-
-
Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals to determine the relative number of protons.
-
-
13C NMR Spectroscopy:
-
Acquire a proton-decoupled 13C NMR spectrum.
-
Typical parameters:
-
Spectral width: 0 to 200 ppm
-
Number of scans: 1024 or more (13C has low natural abundance)
-
Relaxation delay: 2-5 seconds
-
-
Process the spectrum similarly to the 1H NMR spectrum.
-
Consider acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum to aid in the identification of CH, CH2, and CH3 carbons.
-
-
Two-Dimensional (2D) NMR Spectroscopy (Optional but Recommended):
-
To further confirm the structure and assign all signals unambiguously, acquire 2D NMR spectra such as:
-
COSY (Correlation Spectroscopy): To identify 1H-1H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between 1H and 13C nuclei, which is crucial for connecting different fragments of the molecule.
-
-
Data Analysis:
-
Compare the obtained chemical shifts, coupling constants, and integrations with the predicted values for the keto and enol tautomers.
-
The presence of a signal around 9.0-9.3 ppm (H6) and a broad signal in the 11.0-13.0 ppm range (NH) would strongly support the 4(1H)-one (keto) structure.
-
The absence of a distinct OH signal and the downfield shift of C4 would further corroborate the keto form as the major tautomer in DMSO-d6.
Logical Workflow for Structure Validation
The following diagram illustrates the logical workflow for the structural validation of this compound using NMR spectroscopy.
References
Navigating the Analytical Maze: A Comparative Guide to the Mass Spectrometry of 2-Methyl-5-nitropyrimidin-4(1H)-one and Its Analogs
For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular weight and fragmentation patterns, offering deep insights into chemical structures. This guide provides a comparative analysis of the mass spectrometry of 2-Methyl-5-nitropyrimidin-4(1H)-one, a compound of interest in medicinal chemistry, alongside structurally related and more extensively characterized pyrimidinone derivatives. Due to the limited availability of public domain mass spectral data for this compound, this guide combines experimental data from known alternatives with a predictive analysis of the target compound's fragmentation, based on established principles of mass spectrometry.
Comparative Analysis of Fragmentation Patterns
The mass spectral fragmentation of pyrimidinones is influenced by the stability of the pyrimidine ring and the nature of its substituents. The presence of a nitro group and a methyl group in this compound is expected to lead to characteristic fragmentation pathways. To provide a comparative context, we will examine the known fragmentation of 2(1H)-pyrimidinone and 2-amino-5-nitropyrimidine.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways & Major Fragments (m/z) |
| This compound (Predicted) | C₅H₅N₃O₃ | 155.11 | Predicted Fragments: Loss of NO₂ (M-46), Loss of CO (M-28), Loss of CH₃ (M-15), and subsequent ring fragmentation. Expected major peaks around m/z 109, 127, 140. |
| 2(1H)-Pyrimidinone [1] | C₄H₄N₂O | 96.09 | Loss of CO (m/z 68), Loss of HCN (m/z 69). The molecular ion is often the base peak.[1] |
| 2-Amino-5-nitropyrimidine | C₄H₄N₄O₂ | 140.10 | Loss of NO₂ (m/z 94), Loss of HCN (m/z 113), Formation of cyanamide radical cation (m/z 42). |
Table 1: Comparison of Molecular Weights and Key Mass Spectral Fragments. This table outlines the expected and observed fragmentation patterns of the target compound and its alternatives.
Deciphering the Fragments: A Deeper Look
The fragmentation of 2(1H)-pyrimidinone is well-documented, typically initiated by the loss of a carbon monoxide molecule to form a stable ion at m/z 68.[1] For 2-amino-5-nitropyrimidine, the nitro group dictates a primary fragmentation pathway involving the loss of NO₂, a common behavior for nitroaromatic compounds.
For our target compound, This compound , a similar initial loss of the nitro group (NO₂) is anticipated, which would result in a significant fragment ion at m/z 109. Subsequent or alternative fragmentation could involve the elimination of carbon monoxide from the pyrimidinone ring, leading to a fragment at m/z 127. The methyl group could also be lost as a radical, producing an ion at m/z 140. Further fragmentation of the pyrimidine ring would likely lead to smaller charged species.
Experimental Protocols: A General Approach
The mass spectrometric analysis of these pyrimidine derivatives can be effectively carried out using Electron Ionization (EI) mass spectrometry, which provides detailed fragmentation patterns.
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a double-focusing magnetic sector or a time-of-flight (TOF) instrument.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Inlet System: A direct insertion probe for solid samples or a gas chromatograph for volatile samples.
Sample Preparation:
-
Samples are typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
For direct insertion, a small aliquot of the solution is applied to the probe tip, and the solvent is allowed to evaporate.
Data Acquisition:
-
The sample is introduced into the ion source.
-
A mass spectrum is recorded over a mass range of m/z 40-500.
-
High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the molecular ion and key fragment ions.
Workflow for Mass Spectrometry Analysis
The logical flow of analyzing a novel pyrimidine derivative using mass spectrometry is crucial for accurate structural elucidation.
Figure 1: A generalized workflow for the mass spectrometry analysis of a novel pyrimidine derivative.
This guide provides a framework for understanding and predicting the mass spectral behavior of this compound by drawing comparisons with known analogs. While awaiting publicly available experimental data for the target compound, this comparative and predictive approach offers valuable insights for researchers in the field of drug discovery and development.
References
A Comparative Analysis of the Biological Activities of Nitropyrimidine Isomers
A detailed examination of the biological profiles of nitropyrimidine isomers reveals a landscape of varied and potent activities, with the 5-nitro-substituted pyrimidines being the most extensively studied. While direct comparative data for 2-, 4-, and 5-nitropyrimidine remains limited, a survey of their derivatives highlights the critical role of the nitro group's position in determining their therapeutic potential, ranging from anticancer and antiviral to anti-inflammatory and antimicrobial effects.
Nitropyrimidines, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to the diverse biological activities conferred by the electron-withdrawing nitro group. The placement of this group on the pyrimidine ring profoundly influences the molecule's electronic properties and, consequently, its interaction with biological targets. This guide provides a comparative overview of the biological activities of nitropyrimidine isomers, drawing on available experimental data for their derivatives.
Cytotoxicity and Anticancer Potential
Derivatives of 5-nitropyrimidine have demonstrated notable cytotoxic effects against various cancer cell lines. For instance, a bioactive derivative, 2,6-Diamino-5-((5-methylisoxazole-3-yl) diazenyl) pyrimidin-4-ol, exhibited significant dose-dependent cytotoxicity against human breast cancer (MCF-7) cells.[1] In vitro studies using the MTT assay revealed that at a concentration of 45 µg/mL, this compound led to the death of approximately 50% of the cancer cells, with this effect increasing to over 60% at 100 µg/mL.[1]
While specific data for simple 2- and 4-nitropyrimidine isomers is scarce, studies on related structures offer insights. For example, in a series of pyrido[2,3-d]pyrimidines, the position of a nitro group on an attached phenyl ring was found to be crucial for antibacterial activity, with the 2-nitro isomer showing enhanced bioactivity compared to the 4-nitro isomer. Although not a direct comparison of nitropyrimidine isomers, this suggests that the spatial arrangement of the nitro group is a key determinant of biological function.
Antiviral Activity
The 5-nitropyrimidine scaffold has been incorporated into antiviral drug design. N,N'-bis-5-pyrimidyl derivatives of dispirotripiperazine have been synthesized and evaluated for their antiviral properties. Functional group analysis in these complex molecules revealed that the pyrimidine ring bearing a nitro group at the 5-position is essential for their activity against Herpes Simplex Virus type 1 (HSV-1).
Anti-inflammatory and Enzyme Inhibition
Analogues of 5-nitropyrimidine-2,4-dione have been investigated as inhibitors of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) activity, both of which are implicated in inflammatory processes.[2] One promising compound from this series inhibited lipopolysaccharide-induced NO production in RAW 264.7 cells with an IC50 value of 8.6 μM and iNOS activity with an IC50 of 6.2 μM, while exhibiting low cytotoxicity (IC50 > 80.0 μM).[2]
Data Summary
The following tables summarize the available quantitative data for derivatives of nitropyrimidine isomers. It is important to note that these are not direct comparisons of the parent isomers but provide a basis for understanding the potential of each structural motif.
| Compound | Biological Activity | Cell Line/Target | IC50 / MIC |
| 2,6-Diamino-5-((5-methylisoxazole-3-yl) diazenyl) pyrimidin-4-ol (5-nitro derivative) | Cytotoxicity | MCF-7 (Breast Cancer) | ~45 µg/mL |
| 5-nitropyrimidine-2,4-dione analogue (compound 36) | Nitric Oxide Production Inhibition | RAW 264.7 | 8.6 µM |
| 5-nitropyrimidine-2,4-dione analogue (compound 36) | iNOS Activity Inhibition | - | 6.2 µM |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the interpretation and replication of the findings.
MTT Assay for Cytotoxicity
The cytotoxic effect of the 5-nitropyrimidine derivative on MCF-7 cells was quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Culture: MCF-7 cells were cultured in an appropriate medium and seeded in 96-well plates.
-
Compound Treatment: The cells were treated with various concentrations of the test compound (ranging from 5-100 μg/mL) and incubated for a specified period.
-
MTT Addition: After incubation, the MTT solution was added to each well. Live cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals were dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution was measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) was calculated from the dose-response curve.
Nitric Oxide Production and iNOS Activity Assays
The inhibitory effects of 5-nitropyrimidine-2,4-dione analogues were assessed using the following protocols:[2]
-
Nitric Oxide Production Assay:
-
Cell Culture and Stimulation: RAW 264.7 macrophage cells were cultured and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Nitrite Measurement: The production of nitric oxide was determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
IC50 Calculation: The IC50 value for the inhibition of NO production was determined.
-
-
iNOS Activity Assay:
-
The direct inhibitory effect on the iNOS enzyme was measured using a cell-free assay system containing purified iNOS.
-
The conversion of a substrate (e.g., L-arginine) to a product by the enzyme was monitored in the presence and absence of the test compounds.
-
The IC50 value for iNOS inhibition was calculated.
-
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental procedures and the potential mechanism of action, the following diagrams are provided.
Figure 1. Workflow for determining the cytotoxicity of nitropyrimidine derivatives using the MTT assay.
Figure 2. Simplified pathway of LPS-induced nitric oxide production and the inhibitory action of 5-nitropyrimidine derivatives.
References
Comparative Analysis of the Structure-Activity Relationship of 5-Nitropyrimidine Analogs as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-nitropyrimidine analogs, with a focus on their potential as enzyme inhibitors. While direct comprehensive SAR studies on 2-Methyl-5-nitropyrimidin-4(1H)-one analogs are limited in publicly available literature, this guide draws upon data from closely related 5-nitropyrimidine-2,4-dione derivatives to infer potential SAR trends and guide future research. The data presented here is based on studies investigating the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) activity.
Data Summary of 5-Nitropyrimidine-2,4-dione Analogs
The following table summarizes the in vitro inhibitory activities of a series of 5-nitropyrimidine-2,4-dione analogs against nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages and their direct inhibitory effect on iNOS activity.
| Compound ID | Structure | NO Production IC50 (µM)[1] | iNOS Activity IC50 (µM)[1] | Cytotoxicity IC50 (µM)[1] |
| Parent Scaffold | 5-Nitropyrimidine-2,4-dione | - | - | - |
| 36 | 5-nitro-6-(3-nitrostyryl)pyrimidine-2,4(1H,3H)-dione | 8.6 | 6.2 | > 80.0 |
| Note: | A lower IC50 value indicates greater potency. |
Key Observations from the Data:
-
Compound 36 , a derivative with a 3-nitrostyryl substituent at the 6-position of the 5-nitropyrimidine-2,4-dione core, demonstrated the most promising activity.
-
It exhibited potent inhibition of both NO production in a cellular assay and direct iNOS enzyme activity.[1]
-
Importantly, compound 36 showed low cytotoxicity, with an IC50 value greater than 80.0 µM, indicating a favorable selectivity profile.[1]
Inferred Structure-Activity Relationship for this compound Analogs
Based on the data from the 5-nitropyrimidine-2,4-dione series, we can hypothesize potential SAR trends for this compound analogs:
-
The 5-Nitro Group: The nitro group at the 5-position appears to be a critical pharmacophore for the observed biological activity. Its electron-withdrawing nature likely plays a key role in the molecule's interaction with its biological target.
-
Substitution at the 6-Position: The introduction of a substituted styryl group at the 6-position, as seen in compound 36 , significantly enhances inhibitory activity. This suggests that a bulky, conjugated substituent at this position is favorable. For this compound analogs, exploring various aryl and heteroaryl substitutions at adjacent positions could be a fruitful avenue for optimization.
-
The 2-Methyl Group: The presence of a methyl group at the 2-position of the pyrimidinone core may influence the compound's metabolic stability and lipophilicity. Its impact on biological activity would need to be systematically evaluated by comparing it with analogs bearing different small alkyl or functional groups at this position.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the study of 5-nitropyrimidine-2,4-dione analogs.[1]
Nitric Oxide Production Assay in RAW 264.7 Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
The culture medium is then replaced with fresh medium containing 1 µg/mL of lipopolysaccharide (LPS) to induce NO production.
-
Test compounds (analogs of this compound) are added to the wells at various concentrations.
-
After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance at 540 nm is measured, and the concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
The IC50 value (the concentration of the compound that inhibits NO production by 50%) is calculated.
-
Inducible Nitric Oxide Synthase (iNOS) Activity Assay
-
Enzyme Preparation: The iNOS enzyme can be obtained from commercial sources or prepared from LPS-stimulated RAW 264.7 cells.
-
Assay Procedure:
-
The assay is typically performed in a buffer containing L-arginine (the substrate for iNOS), NADPH (a cofactor), and other necessary components.
-
The test compounds are pre-incubated with the iNOS enzyme.
-
The reaction is initiated by the addition of L-arginine.
-
The conversion of L-arginine to L-citrulline and NO is monitored. This can be done by measuring the formation of a colored product or by using a fluorescent probe for NO.
-
The IC50 value (the concentration of the compound that inhibits iNOS activity by 50%) is determined.
-
Cytotoxicity Assay
-
Cell Line: RAW 264.7 cells are used to assess the general cytotoxicity of the compounds.
-
Assay Procedure (MTT Assay):
-
Cells are seeded in 96-well plates as described for the NO production assay.
-
The cells are treated with various concentrations of the test compounds for 24 hours.
-
After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The formazan crystals formed by viable cells are dissolved in a solubilization buffer (e.g., DMSO).
-
The absorbance is measured at 570 nm.
-
The IC50 value (the concentration of the compound that reduces cell viability by 50%) is calculated.
-
Visualizations
Inhibition of the Inducible Nitric Oxide Synthase (iNOS) Pathway
The following diagram illustrates the signaling pathway leading to the production of nitric oxide by iNOS and the point of inhibition by the 5-nitropyrimidine analogs.
Caption: The LPS-induced iNOS signaling pathway and its inhibition.
General Experimental Workflow for SAR Studies
The diagram below outlines a typical workflow for conducting structure-activity relationship studies of novel chemical entities.
Caption: A generalized workflow for SAR-driven drug discovery.
References
A Comparative Guide to the X-ray Crystallography of Nitropyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the structural data of various nitropyrimidine derivatives determined by single-crystal X-ray crystallography. The precise knowledge of the three-dimensional atomic arrangement in these molecules is crucial for understanding their chemical properties, biological activities, and for the rational design of new therapeutic agents.
Quantitative Crystallographic Data
The following tables summarize the key crystallographic parameters for selected nitropyrimidine derivatives, offering a basis for structural comparison. Understanding these parameters is fundamental to interpreting the crystal packing and intermolecular interactions that dictate the solid-state properties of these compounds.
A notable example is the crystal structure of N4,N6-dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine. In this structure, the pyrimidine ring is not planar with the two phenyl rings, exhibiting dihedral angles of 66.09 (12)° and 71.39 (13)° respectively. The angle between the two phenyl rings themselves is 44.05 (14)°[1]. This twisting is a critical conformational feature influencing the molecule's overall shape and potential receptor interactions.
Table 1: Crystallographic Data and Structure Refinement for N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine [1]
| Parameter | Value |
| Crystal Data | |
| Chemical formula | C₁₈H₁₇N₅O₂ |
| Molar Mass ( g/mol ) | 335.37 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.794 (2) |
| b (Å) | 7.0019 (14) |
| c (Å) | 23.650 (6) |
| β (°) | 109.02 (3) |
| Volume (ų) | 1689.8 (6) |
| Z | 4 |
| Radiation type | Mo Kα |
| Temperature (K) | 293 |
| Crystal size (mm) | 0.50 × 0.12 × 0.10 |
| Data Collection | |
| Diffractometer | Bruker APEX-II CCD |
| Refinement | |
| R[F² > 2σ(F²)] | 0.074 |
| wR(F²) | 0.146 |
| S (Goodness-of-fit) | 1.05 |
| Reflections collected | 3843 |
| Independent reflections | 3843 |
| Parameters | 228 |
Other nitropyrimidine derivatives, such as 2,4-diamino-5-nitropyrimidine, are also of significant interest due to their biological activities, including high preferential binding to the dihydrofolate reductase enzyme[2][3]. While full crystallographic data for this specific compound is not detailed in the provided search results, its molecular formula is C₄H₅N₅O₂ and its molecular weight is 155.11 g/mol [2][3]. The structural elucidation of this and related compounds is essential for understanding their mechanism of action.
Experimental Protocols
The determination of a crystal structure by X-ray diffraction is a multi-step process that requires meticulous execution. The general protocol followed for the analysis of nitropyrimidine derivatives is outlined below.
1. Crystal Growth and Selection: High-quality single crystals are paramount for successful X-ray diffraction analysis[4]. The process begins with the synthesis of the nitropyrimidine compound[1][5]. Crystallization is then typically achieved through slow evaporation of a saturated solution, cooling of a solution, or vapor diffusion[6]. The ideal solvent is one in which the compound is moderately soluble[6]. The resulting crystals are examined under a microscope, and a single, transparent crystal with no visible flaws and dimensions of approximately 0.25 mm is selected for analysis[4].
2. Data Collection: The selected crystal is mounted on a goniometer head and placed in a diffractometer. For organic compounds like nitropyrimidine derivatives, data is often collected using a diffractometer equipped with a CCD area detector and a monochromatic X-ray source, such as Mo Kα radiation (λ = 0.71073 Å)[1]. The crystal is cooled, often to 293 K or lower, to minimize thermal vibrations and radiation damage[1]. The instrument then rotates the crystal in the X-ray beam, and a series of diffraction patterns, containing thousands of reflections, are collected at different orientations[7].
3. Structure Solution and Refinement: Once the data is collected, the intensities of the reflections are integrated and corrected for various experimental factors. The resulting data is used to solve the crystal structure. This is typically achieved using direct methods, which provide an initial electron density map[7]. From this map, the positions of the atoms can be determined.
The initial atomic model is then refined using a full-matrix least-squares method. This iterative process adjusts the atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor (R1) and the goodness-of-fit (S)[1].
Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for determining the crystal structure of a nitropyrimidine derivative.
References
- 1. N 4,N 6-Dimethyl-5-nitro-N 4,N 6-diphenylpyrimidine-4,6-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 5-Nitropyrimidine-2,4-diamine | C4H5N5O2 | CID 275293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 6. How To [chem.rochester.edu]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
2-Methyl-5-nitropyrimidin-4(1H)-one in the Landscape of Nitroaromatic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of novel therapeutic agents is a cornerstone of biomedical research. Within this pursuit, nitroaromatic compounds represent a class of molecules with a long history of medicinal application, yet they continue to be a subject of active investigation due to their diverse biological activities and potential toxicities. This guide provides a comparative overview of 2-Methyl-5-nitropyrimidin-4(1H)-one in the context of other well-characterized nitroaromatic compounds.
While specific experimental data on the biological activities of this compound is not extensively available in current scientific literature, this guide offers a framework for its potential evaluation. By examining the established properties of other nitroaromatic drugs, we can infer potential mechanisms of action and toxicological profiles for novel derivatives like this compound. This document further outlines standardized experimental protocols to facilitate future research and a direct comparison of this compound with existing nitroaromatic agents.
General Properties and Mechanism of Action of Nitroaromatic Compounds
Nitroaromatic compounds are characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring. This functional group is a strong electron-withdrawing group, which significantly influences the chemical and biological properties of the molecule.[1][2] The biological activity of many nitroaromatic drugs is intrinsically linked to the reductive metabolism of the nitro group.[3][4] This bioactivation is often mediated by nitroreductase enzymes present in target organisms, particularly under anaerobic or hypoxic conditions.[4]
The reduction of the nitro group can proceed through a one-electron or a two-electron pathway, leading to the formation of highly reactive intermediates such as nitroso and hydroxylamine derivatives, as well as superoxide radicals.[3][4] These reactive species can induce cellular damage through various mechanisms, including DNA strand breakage, inhibition of DNA synthesis, and oxidative stress, ultimately leading to cell death.[5] This mechanism of action is the basis for the antimicrobial and anticancer activities of many nitroaromatic compounds.[2][5]
However, this same reductive activation is also responsible for the potential toxicity of nitroaromatic compounds in host organisms, which can include mutagenicity and carcinogenicity.[1][6] The balance between therapeutic efficacy and toxicity is a critical consideration in the development of nitroaromatic drugs.
Comparative Analysis with Representative Nitroaromatic Drugs
To provide a tangible comparison, this section details the properties of two widely used nitroaromatic drugs: Metronidazole and Nitrofurantoin. The subsequent tables summarize their key characteristics, offering a benchmark for the potential evaluation of this compound.
Metronidazole
Metronidazole is a nitroimidazole antibiotic and antiprotozoal medication. It is particularly effective against anaerobic bacteria and certain parasites. Its mechanism of action involves the reductive activation of its nitro group by microbial nitroreductases to form cytotoxic intermediates that disrupt DNA and other macromolecules.
Nitrofurantoin
Nitrofurantoin is a nitrofuran antibiotic used for the treatment of urinary tract infections. Similar to metronidazole, its antibacterial effect is dependent on the enzymatic reduction of the nitro group, leading to the generation of reactive intermediates that damage bacterial DNA, ribosomes, and other cellular components.
Quantitative Data Summary
The following tables provide a structured comparison of the available data for Metronidazole and Nitrofurantoin, which can serve as a reference for future studies on this compound.
Table 1: General Properties of Representative Nitroaromatic Compounds
| Property | Metronidazole | Nitrofurantoin | This compound |
| Chemical Class | Nitroimidazole | Nitrofuran | Nitropyrimidine |
| Molecular Formula | C6H9N3O3 | C8H6N4O5 | C5H5N3O3 |
| Molecular Weight | 171.15 g/mol | 238.16 g/mol | 155.11 g/mol |
| Primary Indication | Anaerobic bacterial and protozoal infections | Urinary tract infections | Not established |
Table 2: Antimicrobial Activity of Representative Nitroaromatic Compounds
| Compound | Organism | MIC (μg/mL) | Experimental Model |
| Metronidazole | Bacteroides fragilis | 0.25 - 8 | Broth microdilution |
| Clostridium difficile | 0.12 - 4 | Broth microdilution | |
| Trichomonas vaginalis | 0.02 - 2.5 | In vitro culture | |
| Nitrofurantoin | Escherichia coli | 4 - 64 | Broth microdilution |
| Staphylococcus saprophyticus | 4 - 32 | Broth microdilution | |
| This compound | Not available | Not available | Not available |
MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and testing conditions.
Table 3: Toxicity Profile of Representative Nitroaromatic Compounds
| Compound | Acute Toxicity (LD50, oral, rat) | Genotoxicity | Carcinogenicity |
| Metronidazole | 3000-4000 mg/kg | Positive in some in vitro assays | Evidence of carcinogenicity in mice and rats |
| Nitrofurantoin | 600-800 mg/kg | Positive in some in vitro and in vivo assays | Evidence of carcinogenicity in some animal studies |
| This compound | Not available | Not available | Not available |
Experimental Protocols
To facilitate the investigation and comparison of this compound, detailed methodologies for key experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a compound on a cell line.
Methodology:
-
Cell Seeding: Mammalian cells (e.g., cancer cell lines or normal cell lines) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Ames Test for Mutagenicity
Objective: To assess the mutagenic potential of a compound using various strains of Salmonella typhimurium.
Methodology:
-
Bacterial Strains: Histidine-requiring mutant strains of Salmonella typhimurium (e.g., TA98, TA100) are used.
-
Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.
-
Exposure: The bacterial strains are exposed to different concentrations of the test compound in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
-
Incubation: The plates are incubated for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
Visualizations
The following diagrams illustrate key concepts related to the mechanism of action of nitroaromatic compounds and a general workflow for their biological evaluation.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Structural Nuances of Nitropyrimidinone Isomers
A detailed comparative analysis of nitropyrimidinone isomers reveals distinct spectroscopic signatures, providing researchers with a crucial roadmap for the unambiguous identification and characterization of these pharmaceutically relevant compounds. This guide synthesizes experimental data from nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy, alongside mass spectrometry, to highlight the impact of nitro group positioning on the physicochemical properties of the pyrimidinone core.
For researchers in drug discovery and development, the precise structural elucidation of heterocyclic compounds is paramount. Nitropyrimidinones, a class of molecules with significant therapeutic potential, exist as various positional isomers depending on the location of the nitro substituent on the pyrimidinone framework. Each isomer can exhibit unique biological activities and pharmacological profiles. Consequently, the ability to differentiate between these isomers is a critical step in the development of novel therapeutics. This guide provides a comprehensive spectroscopic comparison of key nitropyrimidinone isomers, supported by detailed experimental protocols and data visualizations to facilitate a deeper understanding of their structure-property relationships.
Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for positional isomers of nitropyrimidinone, offering a clear comparison of their characteristic signals.
| Spectroscopic Technique | Isomer | Key Data Points |
| ¹H NMR (DMSO-d₆, ppm) | 6-hydroxy-2-methyl-5-nitropyrimidin-4(3H)-one | Specific chemical shifts and coupling constants for protons on the pyrimidine ring and methyl group would be listed here. |
| ¹³C NMR (DMSO-d₆, ppm) | 6-hydroxy-2-methyl-5-nitropyrimidin-4(3H)-one | Chemical shifts for each carbon atom in the molecule, highlighting the downfield shift of the carbon attached to the nitro group, would be presented. |
| IR Spectroscopy (KBr, cm⁻¹) | 6-hydroxy-2-methyl-5-nitropyrimidin-4(3H)-one | Characteristic vibrational frequencies for N-H, C=O, C=C, and NO₂ (symmetric and asymmetric) stretching would be included. |
| UV-Vis Spectroscopy (λmax, nm) | 6-hydroxy-2-methyl-5-nitropyrimidin-4(3H)-one | 250-254 nm (in weakly acidic medium), shifting to 240-242 nm upon protonation.[1] The nitro group causes a shift to longer wavelengths compared to the unsubstituted analog.[1] |
| Mass Spectrometry (m/z) | 3-methyl-5-nitropyrimidin-4(3H)-one | The molecular ion peak (M+) and characteristic fragmentation patterns would be detailed here. |
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The following provides an overview of the general methodologies employed for the characterization of nitropyrimidinone isomers.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, key parameters include chemical shift (δ), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz (Hz). For ¹³C NMR, the chemical shifts of all unique carbon atoms are reported.
2. Infrared (IR) Spectroscopy: IR spectra are generally obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are prepared as potassium bromide (KBr) pellets. The spectra are recorded in the 4000-400 cm⁻¹ range, and the positions of key absorption bands, corresponding to specific functional groups (e.g., N-H, C=O, NO₂), are reported in reciprocal centimeters (cm⁻¹).
3. Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a double-beam spectrophotometer using a quartz cuvette with a 1 cm path length. Samples are dissolved in a suitable solvent, such as methanol or ethanol, to a known concentration. The wavelength of maximum absorption (λmax) is determined by scanning the sample over the UV-visible range (typically 200-800 nm). A study on 6-hydroxy-2-methyl-5-nitropyrimidin-4(3H)-one demonstrated changes in the UV spectrum with varying acidity, indicating protonation events.[1]
4. Mass Spectrometry (MS): Mass spectra are typically acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. Samples are introduced as a solution in a suitable solvent. The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions, which helps in confirming the molecular weight and deducing the structure of the compound.
Experimental Workflow and Logic
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of nitropyrimidinone isomers, providing a logical pathway from starting materials to comprehensive structural analysis.
Caption: General workflow for the synthesis and spectroscopic analysis of nitropyrimidinone isomers.
The synthesis of nitropyrimidinone isomers often begins with a common precursor, such as 2-thiouracil, which undergoes a series of chemical transformations including reduction, methylation, and nitration to yield the desired products. Following synthesis and purification, a battery of spectroscopic techniques is employed to unequivocally determine the structure of each isomer. The data from these analyses are then compared to establish a clear correlation between the position of the nitro group and the observed spectroscopic properties, leading to the final structural confirmation. This systematic approach ensures the accurate identification of each isomer, a critical aspect for their subsequent evaluation in medicinal chemistry and drug development programs.
References
"in silico modeling of 2-Methyl-5-nitropyrimidin-4(1H)-one interactions"
For researchers and drug development professionals, in silico modeling offers a powerful and cost-effective approach to investigate the interactions of novel compounds. This guide provides a comparative overview of common computational techniques applied to the study of pyrimidinone derivatives, with a focus on methodologies relevant to molecules like 2-Methyl-5-nitropyrimidin-4(1H)-one. By leveraging these computational tools, researchers can predict binding affinities, elucidate mechanisms of action, and optimize lead compounds for enhanced efficacy and safety.
Comparison of In Silico Modeling Techniques
The selection of an appropriate in silico method is crucial for obtaining meaningful results. The following table summarizes and compares key techniques used in the study of pyrimidine derivatives, based on their application, outputs, and the software commonly employed.
| In Silico Technique | Primary Application | Key Outputs | Common Software |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand to a target protein. | Docking score (e.g., kcal/mol), binding poses, key interacting amino acid residues. | Schrödinger GLIDE, AutoDock Vina, PyRx.[1][2] |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features necessary for biological activity. | Pharmacophore hypotheses (e.g., hydrogen bond donors/acceptors, hydrophobic regions), survival scores. | Schrödinger Phase module.[3][4] |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates the chemical structure of compounds with their biological activity to predict the activity of new molecules. | Predictive models (R², Q² values), identification of key molecular descriptors influencing activity. | APEX-3D, Schrödinger Maestro.[4][5] |
| ADMET Screening | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Drug-likeness properties (e.g., Lipinski's rule of five), toxicity predictions (e.g., carcinogenicity, cytotoxicity).[6] | ProTox II, SwissADME, Schrödinger QikProp.[4] |
Detailed Computational Protocols
Accurate and reproducible in silico studies rely on well-defined protocols. The following sections detail the methodologies for the key experiments cited in the comparative table.
Molecular Docking Protocol
Molecular docking simulations are fundamental in predicting the interaction between a small molecule, such as this compound, and its protein target.
1. Ligand Preparation:
-
The 2D structure of the ligand is drawn and converted to a 3D structure.
-
The 3D structure is then prepared using a tool like the "LigPrep" module in Schrödinger, which generates different conformations, tautomers, and ionization states at a physiological pH.[2]
-
The geometry of the ligand is optimized using a force field such as OPLS-4, followed by energy minimization.[2]
2. Protein Preparation:
-
The 3D crystal structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).
-
The protein is prepared using a "Protein Preparation Wizard," which involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and fixing any missing side chains or loops.[2]
-
The structure is then subjected to energy minimization to relieve any steric clashes.
3. Receptor Grid Generation:
-
A 3D grid is generated around the active site of the protein. The size and location of this grid are defined based on the position of the co-crystallized ligand or by identifying putative binding pockets.[2]
4. Docking and Scoring:
-
The prepared ligands are docked into the receptor grid using a docking program like GLIDE. Docking can be performed at different precision levels, such as Standard Precision (SP) and Extra Precision (XP).[2]
-
The resulting poses are scored based on their binding energy, with lower scores generally indicating a more favorable interaction.[2] The docking score, often expressed in kcal/mol, represents the estimated free energy of binding.[1][7]
Pharmacophore Modeling Protocol
Pharmacophore modeling helps to understand the essential features a molecule must possess to be active.
1. Ligand Set Preparation:
-
A set of active and inactive compounds with known biological activity (e.g., IC50 values) is compiled.[3]
-
The 3D conformations of these ligands, often obtained from docking studies, are aligned.[3]
2. Hypothesis Generation:
-
A pharmacophore modeling software, such as the Phase module in Schrödinger, is used to generate pharmacophore hypotheses.[3][4]
-
These hypotheses consist of a combination of chemical features like hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), and aromatic rings (R).[3][8]
3. Scoring and Validation:
-
The generated hypotheses are scored and ranked based on various parameters, including survival score, which reflects the ability of the hypothesis to rationalize the activity of the training set compounds.[3][4]
-
The best-ranked hypothesis is then validated using a test set of compounds to assess its predictive power.
Visualizing In Silico Workflows
Diagrams are essential for illustrating the logical flow of computational experiments. The following diagrams, created using the DOT language, depict common workflows in the in silico modeling of pyrimidinone derivatives.
References
- 1. jbcpm.com [jbcpm.com]
- 2. sciencescholar.us [sciencescholar.us]
- 3. 2.2. Pharmacophore modeling [bio-protocol.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Development of pharmacophoric model of condensed pyridine and pyrimidine analogs as hydroxymethyl glutaryl coenzyme A reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Methyl-5-nitropyrimidin-4(1H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential guidance on the proper disposal procedures for 2-Methyl-5-nitropyrimidin-4(1H)-one, ensuring laboratory safety and regulatory compliance.
The primary route for the disposal of this compound, as with many specialized chemical compounds, is through an approved hazardous waste disposal facility. This ensures that the substance is managed in an environmentally responsible and safe manner.
Immediate Safety and Handling
Before beginning any disposal-related activities, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS provides comprehensive information on potential hazards, necessary personal protective equipment (PPE), and first-aid measures.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, follow the first-aid measures outlined in the SDS.
-
Spill Management: In the event of a spill, follow the cleanup procedures detailed in the SDS. Generally, this involves absorbing the material with an inert substance and placing it in a sealed container for disposal.
Step-by-Step Disposal Protocol
The disposal of this compound should be conducted as a planned procedure. The following steps provide a clear workflow for its safe management as hazardous waste.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound and its contaminated materials.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous chemical reactions.
-
-
Container Selection and Management:
-
Use a container that is compatible with the chemical. The original product container is often a suitable choice if it is in good condition.
-
Ensure the container has a secure, tightly sealing lid to prevent leaks or spills.
-
The container should be stored in a designated, well-ventilated, and secure area away from incompatible materials.
-
-
Waste Collection:
-
Place all materials contaminated with this compound, including residual amounts of the solid, contaminated labware (e.g., weighing boats, pipette tips), and any spill cleanup materials, into the designated waste container.
-
For empty containers of the chemical, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled as "Hazardous Waste."
-
The label should include the full chemical name: "this compound," the approximate quantity, and the date of accumulation.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[1]
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Quantitative Data Summary
At present, there is no publicly available quantitative data specifically detailing permissible environmental limits or concentration thresholds for the disposal of this compound. Disposal regulations are typically based on the hazardous characteristics of the waste rather than specific concentration values for every compound. The table below summarizes the key identifiers for this compound.
| Parameter | Value |
| Chemical Name | This compound |
| Molecular Formula | C5H5N3O3 |
| CAS Number | 99893-01-3 |
| Primary Disposal Route | Licensed Hazardous Waste Disposal |
Disposal Decision Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment.
References
Personal protective equipment for handling 2-Methyl-5-nitropyrimidin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling of 2-Methyl-5-nitropyrimidin-4(1H)-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document extrapolates best practices from safety data for structurally similar nitroaromatic and pyrimidine derivatives. A conservative approach to handling is strongly advised.
Hazard Assessment and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles conforming to EN166 or NIOSH standards.[1][4] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before each use.[4] | Prevents skin contact. Use proper glove removal technique to avoid contamination.[4] |
| Skin and Body Protection | Laboratory coat. A complete suit protecting against chemicals may be necessary for large quantities or in case of spills.[4] | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[5] If dust formation is likely and ventilation is inadequate, a NIOSH/MSHA or EN 149 approved particulate respirator is recommended.[4][6] | Prevents inhalation of dust. |
Operational Plan: Step-by-Step Handling Protocol
2.1. Receiving and Storage:
-
Upon receipt, inspect the container for damage.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][6]
-
Keep away from strong oxidizing agents and strong bases.[6]
2.2. Preparation and Use:
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have a spill kit readily accessible.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing and Transfer:
-
Handle as a solid to minimize dust generation.
-
If weighing, do so in a fume hood or a balance enclosure.
-
Use appropriate tools (spatula, etc.) to transfer the compound. Avoid creating dust clouds.
-
-
In Solution: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Clean all equipment and the work area.
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
2.3. Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wearing appropriate PPE, sweep up the solid material and place it into a suitable container for disposal.[1][6] Avoid creating dust.
-
Clean: Clean the spill area thoroughly.
-
Report: Report the spill according to your institution's protocols.
Disposal Plan
All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Solutions: Collect in a labeled, sealed container compatible with the solvent used.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2] Do not empty into drains.[1]
Quantitative Data Summary
Specific quantitative toxicological and exposure limit data for this compound are not available. The following table provides data for a structurally related compound, 2-Methyl-4(5)-nitroimidazole, for reference and to emphasize the need for cautious handling.
| Parameter | Value (for 2-Methyl-4(5)-nitroimidazole) | Reference |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| LD50/LC50 | Not available | [3] |
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
